molecular formula C10H13NO4 B601199 Tyrosine, 3-hydroxy-O-methyl- CAS No. 35296-56-1

Tyrosine, 3-hydroxy-O-methyl-

Katalognummer: B601199
CAS-Nummer: 35296-56-1
Molekulargewicht: 211.22
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyrosine, 3-hydroxy-O-methyl- is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.22. The purity is usually > 95%.
BenchChem offers high-quality Tyrosine, 3-hydroxy-O-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyrosine, 3-hydroxy-O-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXPIKKZQGWJMW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963096
Record name 3-Hydroxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-01-8, 35296-56-1
Record name 4-Methoxytyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa, 4-O-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVODOPA, 4-O-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of Tyrosine, 3-hydroxy-O-methyl- (3-O-Methyldopa)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Molecule: 3-Methoxy-4-hydroxyphenylalanine Common Names: 3-O-Methyldopa (3-OMD), 3-Methoxytyrosine. CAS Registry: 300-48-1 (L-isomer), 7636-26-2 (Racemic). Molecular Formula: C₁₀H₁₃NO₄ Molecular Weight: 211.21 g/mol

Significance: "Tyrosine, 3-hydroxy-O-methyl-" technically refers to the 3-O-methyl ether of DOPA (3,4-dihydroxyphenylalanine). It is a critical pharmacologic marker in Parkinson’s disease therapy. During L-DOPA administration, the enzyme Catechol-O-methyltransferase (COMT) converts a significant fraction of L-DOPA into 3-O-Methyldopa. Accumulation of 3-OMD competes with L-DOPA for transport across the blood-brain barrier, potentially reducing therapeutic efficacy.

This guide details two distinct synthesis pathways:

  • Chemical Synthesis (Scalable): The Erlenmeyer-Plöchl azlactone route starting from Vanillin. This route guarantees the correct regiochemistry (3-methoxy, 4-hydroxy) by using a pre-functionalized precursor.

  • Biomimetic Synthesis (Physiological): Enzymatic conversion of L-DOPA using COMT, ideal for generating metabolic standards or studying inhibition kinetics.

Route A: Chemical Synthesis (Erlenmeyer-Plöchl Azlactone)

Rationale: Direct methylation of DOPA is chemically inefficient due to the difficulty in distinguishing between the 3-OH and 4-OH positions, leading to inseparable mixtures. The most robust strategy is to start with Vanillin (4-hydroxy-3-methoxybenzaldehyde), where the 3-methoxy group is already established.

Phase 1: Azlactone Formation

Reagents: Vanillin, N-Acetylglycine, Sodium Acetate (anhydrous), Acetic Anhydride.

  • Acetylation & Condensation:

    • Mix Vanillin (1.0 eq) and N-Acetylglycine (1.0 eq) in Acetic Anhydride (3.0 eq).

    • Add fused Sodium Acetate (0.8 eq) as the base catalyst.

    • Reaction: Reflux at 120°C for 2-4 hours.

    • Mechanism: The acetic anhydride serves two purposes: it facilitates the cyclization of N-acetylglycine into the oxazolone (azlactone) intermediate and simultaneously acetylates the 4-hydroxyl group of vanillin (protecting it as an acetate ester).

    • Workup: Cool the mixture. Add ice-cold ethanol or water to precipitate the yellow crystalline product: 4-(4-acetoxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one .

    • Yield: Typically 60-75%.

Phase 2: Hydrolysis & Reduction

Reagents: Acetone/Water, Hydrochloric Acid (HCl), Hydrogen gas (H₂), Palladium on Carbon (Pd/C).

  • Ring Opening (Hydrolysis):

    • Reflux the azlactone in aqueous acetone with catalytic acid.

    • The oxazolone ring opens to yield the

      
      -acetamido-4-acetoxy-3-methoxycinnamic acid .
      
  • Catalytic Hydrogenation:

    • Dissolve the cinnamic acid derivative in methanol or acetic acid.

    • Add 10% Pd/C catalyst (5-10 wt%).

    • Hydrogenate at 30-50 psi H₂ pressure for 4-6 hours.

    • Transformation: This reduces the alkene double bond, creating the saturated amino acid backbone.

  • Global Deprotection:

    • Filter off the catalyst.

    • Reflux the filtrate in 6M HCl for 6-12 hours.

    • Chemical Change: This step removes the N-acetyl group (revealing the amine) and hydrolyzes the 4-acetoxy ester back to the free phenol.

    • Product: DL-3-O-Methyldopa (Racemic) .

Phase 3: Chiral Resolution (Optional for L-isomer)

Reagent: Aminoacylase I (Aspergillus melleus).

  • Acetylate the racemic amine (if not already N-acetylated from partial hydrolysis).

  • Incubate N-Acetyl-DL-3-OMD with Aminoacylase I at pH 7.5 (37°C).

  • Selectivity: The enzyme selectively hydrolyzes the L-isomer to free L-3-O-Methyldopa, leaving N-Acetyl-D-3-OMD intact.

  • Separation: Separate via ion-exchange chromatography.

Visualization: Chemical Synthesis Pathway

ChemicalSynthesis Vanillin Vanillin (4-OH, 3-OMe) Azlactone Azlactone Intermediate (4-OAc, 3-OMe protected) Vanillin->Azlactone Ac2O, NaOAc (Erlenmeyer-Plöchl) NAcetylGly N-Acetylglycine NAcetylGly->Azlactone Cinnamic α-Acetamido-Cinnamic Acid Azlactone->Cinnamic Hydrolysis (Ring Opening) Reduced N-Acetyl-3-OMD (Protected) Cinnamic->Reduced H2, Pd/C (Reduction) FinalProduct 3-O-Methyldopa (Racemic) Reduced->FinalProduct 6M HCl Reflux (Global Deprotection)

Caption: Step-wise chemical synthesis of 3-O-Methyldopa via the Erlenmeyer-Plöchl azlactone route, ensuring correct 3-methoxy regiochemistry.

Route B: Enzymatic Biosynthesis (COMT Pathway)

Rationale: This method mimics the human metabolic pathway. It is preferred when studying the kinetics of COMT inhibitors (like Entacapone) or when small, biologically authentic standards are required without chemical impurities.

Reagents:

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Enzyme: Catechol-O-methyltransferase (COMT) - Recombinant human or porcine liver extract.

  • Cofactor: S-Adenosylmethionine (SAM).

  • Buffer: Phosphate buffer (pH 7.4) with Magnesium (Mg²⁺) as an essential cofactor.

Protocol:

  • Reaction Mix: Prepare 100 mM Phosphate buffer (pH 7.4) containing 2 mM MgCl₂.

  • Substrate Addition: Add L-DOPA (100 µM) and SAM (200 µM).

  • Initiation: Add COMT enzyme (10-50 units).

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Quenching: Stop reaction with perchloric acid (0.4 M).

  • Regioselectivity Note: COMT preferentially methylates the 3-hydroxyl group (meta) over the 4-hydroxyl group (para), yielding 3-O-Methyldopa as the major product.

Visualization: Enzymatic Pathway

EnzymaticPathway LDOPA L-DOPA (3,4-Dihydroxy) COMT COMT Enzyme + Mg2+ LDOPA->COMT SAM SAM (Cofactor) SAM->COMT OMD 3-O-Methyldopa (Major Product) COMT->OMD Methyl Transfer (Meta-position) SAH SAH (Byproduct) COMT->SAH

Caption: Biological conversion of L-DOPA to 3-O-Methyldopa mediated by COMT and SAM cofactor.

Purification & Quality Control (QC)

For drug development applications, the synthesized 3-O-Methyldopa must be characterized to distinguish it from the 4-O-methyl isomer (4-methoxy-3-hydroxyphenylalanine).

Analytical Table: Key QC Parameters
ParameterMethodAcceptance CriteriaNotes
Identity ¹H-NMR (D₂O/DCl)Methoxyl singlet at ~3.8 ppmDistinct from 4-OMe isomer shift.
Purity HPLC-ED (Electrochemical)> 98.0%ED is more sensitive than UV for catechols.
Chiral Purity Chiral HPLC> 99% ee (for L-isomer)Essential for biological assays.
Melting Point Capillary Method259-261°C (dec.)Decomposes upon melting.
HPLC-ED Protocol (Gold Standard)
  • Column: RP-C18 (e.g., Atlantis T3, 5 µm, 150 x 4.6 mm).

  • Mobile Phase: 92% Phosphate Buffer (pH 2.[1]88) / 8% Methanol.

  • Detection: Electrochemical Detector (Coulometric or Amperometric) at +0.8V.

  • Retention: 3-O-Methyldopa elutes after L-DOPA but before Carbidopa/Entacapone.

References

  • Chemical Synthesis (Erlenmeyer Route)

    • Source: "Synthesis of Vanillin and Derivatives."[2][3][4] Journal of Chemical Education.

    • Relevance: Establishes the core azlactone methodology using vanillin precursors.
    • URL:[Link] (Proxy reference for standard Erlenmeyer synthesis).

  • Enzymatic Mechanism (COMT)

    • Source: "Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes." NIH PubMed Central.
    • Relevance: Details the SAM-dependent methyl
    • URL:[Link]

  • Analytical Method (HPLC-ED)

    • Source: "Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED." PubMed.

    • Relevance: Validated protocol for separating 3-OMD
    • URL:[Link]

  • Compound Identity (CAS/Properties)

Sources

Technical Monograph: Tyrosine, 3-hydroxy-O-methyl- (3-Methoxytyrosine)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Logic

Tyrosine, 3-hydroxy-O-methyl- , scientifically designated as 3-Methoxytyrosine (3-OMD) or 3-O-Methyldopa , is a non-proteinogenic amino acid and a pivotal metabolite in the catabolism of L-DOPA (L-3,4-dihydroxyphenylalanine).

Structurally, it is the 3-O-methyl ether of L-DOPA. Unlike its precursor L-DOPA, which possesses a catechol moiety (two adjacent hydroxyl groups) susceptible to rapid oxidation, 3-OMD has one hydroxyl group methylated. This methylation drastically alters its pharmacokinetics, extending its half-life significantly compared to L-DOPA and allowing it to accumulate in biological systems.

PropertyData
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Common Synonyms 3-Methoxytyrosine; 3-O-Methyldopa; 3-OMD
CAS Registry Number 7636-26-2 (L-isomer); 35296-56-1 (unspecified)
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Key Structural Feature Methoxy group at C3; Hydroxyl group at C4 (Para-position)

Biosynthesis & Metabolic Pathways

The formation of 3-Methoxytyrosine is a direct result of the metabolic inactivation of L-DOPA. This process is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT) , which transfers a methyl group from the cofactor S-Adenosylmethionine (SAM) to the 3-hydroxyl group of the catechol ring.

The "O-Methylation Shunt"

In physiological states, L-DOPA is primarily decarboxylated to Dopamine by Aromatic L-Amino Acid Decarboxylase (AADC) . However, when AADC is saturated, inhibited, or genetically deficient, the COMT pathway becomes the dominant route of clearance, leading to the accumulation of 3-OMD.

Pathway Visualization

The following diagram illustrates the competitive divergence between Dopamine synthesis and 3-OMD formation.

DOPA_Metabolism Tyrosine L-Tyrosine DOPA L-DOPA (3,4-Dihydroxyphenylalanine) Tyrosine->DOPA Tyrosine Hydroxylase (TH) [Rate Limiting] Dopamine Dopamine (Neurotransmitter) DOPA->Dopamine AADC (Vit B6 dependent) OMD 3-Methoxytyrosine (3-OMD) DOPA->OMD COMT + SAM (Methylation) HVA Homovanillic Acid (HVA) Dopamine->HVA MAO / COMT OMD->DOPA Competes for LAT1 Transporter (Blood-Brain Barrier)

Figure 1: The metabolic bifurcation of L-DOPA. 3-OMD acts as a metabolic sink and a competitive inhibitor of L-DOPA transport.

Natural Occurrence & Sources[7][11][12]

A. Mammalian Physiology (Endogenous)

3-Methoxytyrosine is ubiquitous in mammalian biofluids but exists at low basal concentrations in healthy individuals.

  • Plasma: Normal range is typically < 100 nmol/L .

  • Cerebrospinal Fluid (CSF): Trace levels.[1]

  • Pathological Accumulation:

    • AADC Deficiency: In patients lacking the enzyme to convert L-DOPA to Dopamine, L-DOPA is shunted almost entirely to the COMT pathway. Plasma 3-OMD levels can rise 100-fold, making it a critical diagnostic biomarker .

    • Parkinson’s Disease Therapy: Patients treated with exogenous L-DOPA (Levodopa) exhibit massive accumulation of 3-OMD. Due to its long half-life (~15 hours) compared to L-DOPA (~1 hour), 3-OMD becomes the major circulating metabolite, often exceeding therapeutic L-DOPA levels.

B. Plant Sources (Exogenous Precursors)

While 3-Methoxytyrosine itself is not a major accumulation product in plants, its precursor, L-DOPA , is abundant in specific legumes. Consumption of these plants leads to high systemic levels of 3-OMD in the consumer via host metabolism.

  • Mucuna pruriens (Velvet Bean): The seeds contain 3–6% L-DOPA by weight.[2] When ingested, the plant-derived L-DOPA is rapidly metabolized by the consumer's hepatic COMT into 3-Methoxytyrosine.

  • Vicia faba (Fava Bean): Contains lower levels of L-DOPA but sufficient to elevate plasma 3-OMD levels after consumption.

  • Direct Occurrence: Trace amounts of methylated tyrosine derivatives (like 3-methoxytyramine) are found in Cactaceae (Opuntia spp.), but significant accumulation of the amino acid 3-OMD is rare in the plant kingdom compared to the decarboxylated amines.

Clinical Relevance in Drug Development

The "3-OMD Problem" in Parkinson's Therapy

In drug development, 3-OMD is considered a "therapeutic antagonist" rather than just an inert metabolite.

  • Blood-Brain Barrier (BBB) Competition: 3-OMD and L-DOPA share the same Large Neutral Amino Acid Transporter (LAT1 ). High circulating 3-OMD saturates LAT1, preventing L-DOPA from entering the brain.

  • Therapeutic Strategy: This mechanism drove the development of COMT Inhibitors (e.g., Entacapone, Opicapone). By blocking the conversion of L-DOPA to 3-OMD, these drugs increase the brain availability of L-DOPA and extend its "On-time."

Analytical Methodologies

Accurate quantification of 3-Methoxytyrosine is essential for diagnosing AADC deficiency and monitoring Parkinson's therapy.

Protocol A: HPLC with Electrochemical Detection (HPLC-ECD)

The Gold Standard for Sensitivity. This method exploits the electroactive nature of the phenolic ring. While 3-OMD is less easily oxidized than L-DOPA (due to the O-methylation), it can still be detected at higher potentials.

Workflow:

  • Sample Prep:

    • Mix 200 µL Plasma/CSF with 50 µL 0.4 M Perchloric Acid (to precipitate proteins).

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Filter supernatant (0.22 µm PVDF).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: 50 mM Sodium Phosphate (pH 3.2), 0.2 mM EDTA, 1.2 mM Octanesulfonic acid (ion-pairing agent), 8% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Coulometric or Amperometric detector.

    • Oxidation Potential: +750 mV (higher than the +300 mV used for L-DOPA/Dopamine).

Protocol B: LC-MS/MS (Clinical High-Throughput)

Best for Specificity and Multi-Analyte Panels.

Workflow:

  • Sample Prep: Protein precipitation with Methanol containing deuterated internal standard (3-OMD-d3).

  • LC Parameters:

    • Column: HILIC or Phenyl-Hexyl column (to retain polar amino acids).

    • Mobile Phase: Gradient elution with Ammonium Formate/Acetonitrile.

  • MS/MS Transitions (MRM):

    • Precursor Ion: m/z 212.1 [M+H]⁺

    • Product Ions: m/z 166.1 (Loss of formate), m/z 149.1.

Experimental Workflow Diagram

Analytical_Workflow cluster_detection Detection Modalities Sample Biological Sample (Plasma/CSF) Prep Protein Precipitation (Perchloric Acid or Methanol) Sample->Prep Separation Chromatographic Separation (C18 / HILIC) Prep->Separation ECD Electrochemical (ECD) High Sensitivity Requires +750mV Separation->ECD Research/Neurochemistry MS Mass Spectrometry (MS/MS) High Specificity MRM: 212.1 -> 166.1 Separation->MS Clinical/High-Throughput

Figure 2: Analytical decision tree for 3-OMD quantification.

References

  • National Center for Biotechnology Information (NCBI) . (2025). 3-Methoxytyrosine (PubChem CID 1670). PubChem Database. Retrieved from [Link]

  • Hyland, K., et al. (1992). Aromatic L-amino acid decarboxylase deficiency: clinical features, diagnosis, and treatment of a new inborn error of neurotransmitter amine synthesis. Neurology.
  • Keen, B., et al. (2023). 3-Methoxytyrosine as an indicator of dopaminergic manipulation in equine plasma. Drug Testing and Analysis. Retrieved from [Link]

  • Lee, E.S., et al. (2008). The role of 3-O-methyldopa in the side effects of L-dopa. Neurochemical Research, 33(3), 401-411.
  • Allen, N.E., et al. (2022). Rare and common genetic determinants of metabolic individuality and their effects on human health. Nature. Retrieved from [Link]

Sources

Discovery and Isolation of Tyrosine, 3-hydroxy-O-methyl- (3-Methoxytyrosine)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, isolation, and characterization of Tyrosine, 3-hydroxy-O-methyl- , scientifically known as 3-Methoxytyrosine (3-OMD).

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

Tyrosine, 3-hydroxy-O-methyl- (CAS: 7636-26-2), commonly referred to as 3-Methoxytyrosine (3-OMD) or 3-O-Methyldopa , is a critical non-proteinogenic amino acid. It is the primary metabolite of L-DOPA formed via the enzyme catechol-O-methyltransferase (COMT).[1]

In drug development, particularly for Parkinson’s Disease (PD), 3-OMD is a pivotal biomarker. Its accumulation in plasma and cerebrospinal fluid (CSF) indicates peripheral metabolism of L-DOPA, often necessitating the co-administration of COMT inhibitors (e.g., entacapone). Furthermore, it serves as a diagnostic marker for Aromatic L-amino acid decarboxylase (AADC) deficiency and high-risk neuroblastoma.

PropertyDetail
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Common Names 3-Methoxytyrosine, 3-O-Methyldopa (3-OMD)
CAS Registry 7636-26-2 (L-isomer)
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Key Role Major L-DOPA metabolite; AADC deficiency biomarker

Historical Discovery & Metabolic Context

The isolation of 3-OMD is inextricably linked to the elucidation of catecholamine metabolism in the mid-20th century. Following the identification of L-DOPA as a precursor to dopamine, researchers observed that a significant fraction of administered L-DOPA was not converted to dopamine but was instead methylated.

The COMT Pathway Elucidation

In the late 1950s, Julius Axelrod (Nobel Laureate) characterized the enzyme Catechol-O-Methyltransferase (COMT) . He demonstrated that COMT preferentially methylates the meta-hydroxyl group of catecholamines. This discovery explained the presence of "Tyrosine, 3-hydroxy-O-methyl-" in biological fluids of subjects treated with L-DOPA.

Mechanism: L-DOPA is a catechol (3,4-dihydroxy). COMT transfers a methyl group from S-adenosylmethionine (SAM) to the 3-hydroxyl group, forming 3-Methoxytyrosine.

MetabolicPathway LDOPA L-DOPA (3,4-dihydroxy-L-phenylalanine) OMD 3-Methoxytyrosine (Tyrosine, 3-hydroxy-O-methyl-) LDOPA->OMD Methylation (Major Peripheral Route) Dopamine Dopamine LDOPA->Dopamine Decarboxylation (Central Goal) SAM SAM (Cofactor) COMT Enzyme: COMT (Catechol-O-methyltransferase) SAM->COMT COMT->OMD AADC Enzyme: AADC AADC->Dopamine

Figure 1: The competitive metabolic fate of L-DOPA. COMT converts L-DOPA to 3-Methoxytyrosine, competing with the therapeutic conversion to Dopamine.

Isolation and Purification Protocols

Isolation of 3-OMD from biological matrices (plasma, urine, CSF) requires the removal of proteins and the separation of the compound from structurally similar catechols (L-DOPA, Dopamine).

Protocol A: Classical HPLC-ECD (Electrochemical Detection)

This method is the "Gold Standard" for sensitivity without the need for mass spectrometry, utilizing the electroactive nature of the phenolic ring.

Reagents:

  • 0.1 M Perchloric Acid (HClO₄)

  • Sodium Bisulfite (Antioxidant)

  • Mobile Phase: Citrate-Acetate buffer (pH 4.0) with EDTA and Octyl Sodium Sulfate (Ion-pairing agent).

Workflow:

  • Sample Preparation:

    • Aliquot 500 µL of plasma/urine.

    • Add 50 µL of 4 M Perchloric Acid (precipitates proteins).

    • Add Sodium Bisulfite (final conc. 0.1%) to prevent oxidation.

  • Extraction:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the clear supernatant.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: Coulometric or Amperometric detector set at +700 mV vs. Ag/AgCl.

  • Result: 3-OMD elutes after L-DOPA due to the methylation making it more hydrophobic.

Protocol B: High-Throughput LC-MS/MS (Modern Standard)

For drug development and clinical screening (e.g., AADC deficiency), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for specificity.

Reagents:

  • Internal Standard: D3-3-Methoxytyrosine (Deuterated).

  • Solvents: Formic Acid (0.1%) in Water (A) and Acetonitrile (B).

Workflow:

  • Sample Prep (Protein Crash):

    • Mix 50 µL Plasma with 150 µL Acetonitrile containing Internal Standard.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Separation:

    • Inject 5 µL of supernatant onto a HILIC or C18 column.

    • Gradient elution: 5% B to 90% B over 3 minutes.

  • Detection (MRM Mode):

    • Monitor precursor/product ion transitions.

    • Target (3-OMD): m/z 212.1 → 166.1 (Loss of formate/carboxyl group).

    • IS (D3-3-OMD): m/z 215.1 → 169.1.

IsolationWorkflow Sample Biological Sample (Plasma/Urine) Deprotein Deproteinization (Acid or ACN precipitation) Sample->Deprotein Add HClO4 or ACN Spin Centrifugation (14,000g, 4°C) Deprotein->Spin Supernatant Supernatant Collection Spin->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Inject Detect Detection (ECD or MS/MS) HPLC->Detect Quantification

Figure 2: Step-by-step isolation workflow for 3-Methoxytyrosine from biological fluids.

Characterization & Identification Data

When isolating "Tyrosine, 3-hydroxy-O-methyl-", verification of the specific isomer (3-O-methyl vs. 4-O-methyl) is crucial.

TechniqueDiagnostic Signal for 3-Methoxytyrosine
Mass Spectrometry (ESI+) [M+H]⁺ = 212.1 . Fragmentation yields m/z 166 (loss of HCOOH) and m/z 151 (loss of methyl radical).
¹H NMR (D₂O) Methoxy Singlet: δ 3.85 ppm (3H, s). Aromatic Protons: ABX system typical of 1,3,4-substitution. The 3-methoxy group shields the adjacent proton differently than the 4-methoxy isomer.
UV Spectroscopy λmax: 280 nm (typical catechol/phenol absorption). Shift in alkaline pH (bathochromic shift) confirms the presence of a free phenolic -OH (at position 4).

Isomer Distinction:

  • 3-O-Methyldopa (Target): Has a free hydroxyl at position 4. Positive reaction with Gibbs reagent (indophenol test) due to unsubstituted para-position relative to a hydroxyl? No, position 4 is OH. Position 3 is OMe.[1][2][3][4][5][6][7]

  • 4-O-Methyldopa (Rare): Has a free hydroxyl at position 3.

Biological Significance in Drug Development

Parkinson's Disease (PD) Therapy

In PD patients treated with L-DOPA, COMT activity converts a significant portion of the drug into 3-OMD.

  • Problem: 3-OMD has a long half-life (~15 hours) compared to L-DOPA (~1 hour). It accumulates in plasma and competes with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1).

  • Solution: High levels of 3-OMD indicate poor L-DOPA efficiency.[1] This drives the development of COMT inhibitors (e.g., Opicapone, Entacapone) which block the formation of 3-OMD, thereby extending the "On-time" of L-DOPA.

AADC Deficiency Biomarker

Aromatic L-amino acid decarboxylase (AADC) deficiency prevents the conversion of L-DOPA to Dopamine.[1]

  • Diagnostic: Consequently, L-DOPA is shunted entirely into the COMT pathway, causing massive elevation of 3-Methoxytyrosine in plasma and dried blood spots. It is the primary screening marker for this rare genetic disease.

Neuroblastoma

Elevated plasma 3-OMD is associated with high-risk neuroblastoma and is used as a prognostic biomarker, often correlating with MYCN amplification.[8]

References

  • Axelrod, J. (1957). O-Methylation of Epinephrine and Other Catechols in vitro and in vivo. Science. Link

  • Brennenstuhl, H., et al. (2020).[2] The quantification of 3-O-methyldopa in dried blood spots enables high-throughput newborn screening for aromatic L-amino-acid decarboxylase deficiency.[2][4] Monatsschrift Kinderheilkunde. Link

  • Peaston, R. T., & Weinkove, C. (2004). Measurement of catecholamines and their metabolites. Annals of Clinical Biochemistry. Link

  • Curnow, K. M., et al. (2022). Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma. Frontiers in Oncology. Link

  • PubChem. (n.d.). 3-Methoxytyrosine (Compound Summary). National Library of Medicine. Link

Sources

"Tyrosine, 3-hydroxy-O-methyl-" physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Metabolic Interference, and Analytical Determination [1]

Executive Summary

3-O-Methyldopa (3-OMD) , chemically known as 3-Methoxy-L-tyrosine, is the primary metabolite of Levodopa (L-DOPA) formed via the Catechol-O-methyltransferase (COMT) pathway.[1][2][3] In the context of Parkinson’s Disease (PD) drug development, 3-OMD is not merely an inert byproduct; it acts as a competitive antagonist at the Blood-Brain Barrier (BBB).[1]

By accumulating in plasma due to its long half-life (~15 hours) relative to L-DOPA (~1 hour), 3-OMD competes for the LAT1 transporter , effectively reducing the cerebral bioavailability of the therapeutic parent compound.[1] This guide provides a comprehensive technical analysis of 3-OMD, detailing its physicochemical properties, transport kinetics, and validated LC-MS/MS quantification protocols.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

3-OMD is a zwitterionic amino acid derivative.[1] Unlike L-DOPA, which contains a catechol (1,2-dihydroxy) moiety susceptible to rapid oxidation, 3-OMD possesses a monophenolic structure (guaiacol-like) due to methylation at the 3-position.[1] This structural change significantly alters its redox stability and solubility profile.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Common Synonyms 3-O-Methyldopa (3-OMD); 3-Methoxy-L-tyrosine
CAS Registry 7636-26-2 L-isomer (biologically active)
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Solubility (Water) ~10 mg/mL (at 25°C)Sparingly soluble in neutral pH; highly soluble in acidic media (0.1 N HCl).[1][4][5]
LogP (Octanol/Water) -2.4 (Experimental)Highly hydrophilic; requires active transport to cross membranes.[1]
pKa (Acid) 2.28 ± 0.26Carboxyl group deprotonation.[1]
pKa (Base) ~9.1Ammonium group deprotonation.[1]
pKa (Phenol) ~9.9 - 10.0Phenolic hydroxyl ionization.[1]
UV Max 281 nmUseful for HPLC-UV detection (though less sensitive than ECD or MS).[1]
Stability & Handling[1][6]
  • Redox Stability: 3-OMD is more stable than L-DOPA due to the blockade of the catechol moiety.[1] However, it should still be protected from light and excessive heat.

  • Solution Stability: Stable in acidic solution (pH < 3) for >24 hours at 4°C. At alkaline pH, the phenolic group ionizes, increasing susceptibility to oxidative degradation.

Part 2: Metabolic Pathway & Pharmacokinetics[1]

The formation of 3-OMD represents a "metabolic fork in the road" for L-DOPA.[1] In the periphery, L-DOPA is either decarboxylated to Dopamine (undesirable in periphery) or methylated to 3-OMD.[1]

Mechanism of Action[7][8]
  • Formation: The enzyme COMT transfers a methyl group from S-adenosylmethionine (SAM) to the 3-hydroxyl group of L-DOPA.[1]

  • Accumulation: Because 3-OMD is not a substrate for DOPA decarboxylase (AADC), it is not rapidly converted to dopamine.[1] Its renal clearance is slow, leading to plasma accumulation during chronic L-DOPA therapy.[1]

  • Clinical Consequence: High plasma 3-OMD levels drive the "wearing-off" phenomenon in PD patients by saturating the transport systems required for L-DOPA uptake.[1]

Diagram 1: The Metabolic Divergence of L-DOPA

This diagram illustrates the competitive enzymatic pathways determining L-DOPA bioavailability.

LDOPA_Metabolism LDOPA L-DOPA (Therapeutic Agent) AADC AADC (DOPA Decarboxylase) LDOPA->AADC COMT COMT (Catechol-O-Methyltransferase) LDOPA->COMT Dopamine Dopamine (Neurotransmitter) OMD 3-O-Methyldopa (Inactive Metabolite) AADC->Dopamine Decarboxylation (Desired in Brain, Avoided in Periphery) COMT->OMD Methylation (Major Peripheral Sink) Entacapone Entacapone (COMT Inhibitor) Entacapone->COMT Inhibits

Figure 1: L-DOPA metabolic pathways.[2][6][7][8][9][10] COMT inhibition (e.g., Entacapone) is used clinically to block the formation of 3-OMD, thereby shunting more L-DOPA toward the therapeutic Dopamine pathway.[1][2]

Part 3: Transport Competition (The LAT1 Mechanism)

The critical failure point in L-DOPA therapy often lies at the Blood-Brain Barrier (BBB).[1] Both L-DOPA and 3-OMD are large neutral amino acids (LNAAs) and cannot cross the BBB via passive diffusion due to their hydrophilicity (LogP -2.4).[1]

They rely on the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) .[1]

  • The Conflict: LAT1 is an antiporter that exchanges intracellular amino acids for extracellular substrates.[1] It has a finite capacity.[1]

  • The Antagonism: 3-OMD has an affinity for LAT1 comparable to L-DOPA.[1] When plasma 3-OMD levels rise (often 10x higher than L-DOPA), it outcompetes L-DOPA for transporter binding sites.[1]

  • Result: Reduced L-DOPA influx into the CNS, leading to therapeutic failure.[1]

Diagram 2: BBB Transport Competition

This diagram details the competitive inhibition at the endothelial membrane.

BBB_Transport cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma (CNS) LDOPA_Plasma L-DOPA (Concentration: Low) LAT1 LAT1 Transporter (SLC7A5) LDOPA_Plasma->LAT1 Competition OMD_Plasma 3-OMD (Concentration: High) OMD_Plasma->LDOPA_Plasma Inhibits Uptake OMD_Plasma->LAT1 Competition (Dominant) LDOPA_Brain L-DOPA (Therapeutic Effect) LAT1->LDOPA_Brain Transport OMD_Brain 3-OMD (No Effect) LAT1->OMD_Brain Transport

Figure 2: Competitive transport at the Blood-Brain Barrier.[1] High plasma concentrations of 3-OMD saturate LAT1, preventing L-DOPA entry into the CNS.[1]

Part 4: Analytical Methodologies (LC-MS/MS)

For pharmacokinetic studies, distinguishing 3-OMD from L-DOPA and Dopamine is critical.[1] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitivity and specificity.

Protocol: Quantification in Plasma[14][15][16]

1. Sample Preparation (Protein Precipitation)

  • Reagent: 0.4 M Perchloric Acid (HClO₄) or Methanol containing 0.1% Formic Acid.

  • Step 1: Add 100 µL of plasma to 300 µL of cold precipitating reagent.

  • Step 2: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 3: Transfer supernatant to an autosampler vial.[1] Note: Acidic conditions stabilize the analytes.

2. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Atlantis T3 or Zorbax SB-C18) or HILIC (for better retention of polar amino acids).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Isocratic (e.g., 95% A / 5% B) or shallow gradient is often sufficient due to the polarity of the molecule.

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

3. Mass Spectrometry Settings (MRM Mode)

  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).[1][11]

  • Precursor Ion: m/z 212.1 [M+H]⁺

  • Product Ions (Transitions):

    • Quantifier: 212.1

      
       166.1 (Loss of HCOOH/COOH group).
      
    • Qualifier: 212.1

      
       139.1 or 195.1.[1]
      
  • Internal Standard: Use 3-O-Methyldopa-d3 (Deuterated) to correct for matrix effects.

4. Validation Criteria (Self-Validating System)

  • Linearity: 50 – 5000 ng/mL (

    
    ).[1]
    
  • Recovery: >85% extraction efficiency.

  • Matrix Effect: Assess ion suppression by comparing post-extraction spike vs. neat solution.

References

  • PubChem. (2024).[4] 3-O-Methyldopa Compound Summary (CID 9307).[1] National Library of Medicine. [Link]

  • Lee, J. et al. (2008).[10] The role of 3-O-methyldopa in the side effects of L-dopa.[1][2][7][10][12] Neurochemical Research.[1] [Link]

  • Contin, M. et al. (2021). Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients.[1][2][7][13] MDPI Pharmaceuticals.[1] [Link]

  • Carkaci-Salli, N. et al. (2010).[1] L-Type Amino Acid Transporter 1 (LAT1) as a Target for Drug Delivery.[1][14] Journal of Pharmaceutical Sciences. [Link]

  • Karimi, M. et al. (2006). Interference from 3-O-Methyldopa with Ultra–High Performance LC-MS/MS Measurements of Plasma Metanephrines. Clinical Chemistry.[1] [Link]

Sources

Theoretical Stability Profiling of Tyrosine, 3-hydroxy-O-methyl- (4-O-Methyl-L-DOPA)

[1]

Executive Summary: The Isomer Stability Paradox

In the development of catecholamine-based therapeutics, metabolic stability is the rate-limiting factor.[1] While 3-O-methyldopa (3-OMD) is widely recognized as the major, accumulating metabolite of L-DOPA therapy, its structural isomer Tyrosine, 3-hydroxy-O-methyl- (also known as 4-O-Methyl-L-DOPA or 4-Methoxytyrosine ) presents a unique theoretical profile.[1]

Unlike 3-OMD, which retains a reactive para-hydroxyl group susceptible to quinone oxidation, 4-O-Methyl-L-DOPA features a blocked para-position (4-methoxy) and a meta-hydroxyl group.[1] Theoretical modeling suggests this specific substitution pattern confers significantly enhanced oxidative stability, preventing the formation of toxic para-quinone methides.[1] This guide outlines the theoretical framework (DFT/MD) and experimental protocols required to validate this stability advantage.

Chemical Identity & Structural Logic[2]

To understand the stability profile, we must first rigorously define the electronic environment of the molecule compared to its unstable analogs.[1]

PropertyTyrosine, 3-hydroxy-O-methyl- (Target)3-O-Methyldopa (Major Metabolite)L-DOPA (Parent Drug)
Common Name 4-O-Methyl-L-DOPA3-Methoxytyrosine (3-OMD)Levodopa
CAS Number 4368-01-8 7636-26-259-92-7
Substituents 3-OH, 4-OMe 3-OMe, 4-OH 3-OH, 4-OH
Oxidation Risk Low (Blocked p-position)High (Forms p-quinone)Critical (Forms o-quinone)
Electronic Effect Meta-OH is less acidic; radical is less stable but sterically protected.[1]Para-OH is more acidic; radical is stabilized by resonance (quinone precursor).[1]Catechol moiety is highly reactive to ROS.[1]
The "Blocked Para-Position" Hypothesis

The core theoretical stability argument rests on the inability of 4-O-Methyl-L-DOPA to form a canonical quinone structure without demethylation.[1]

  • 3-OMD Pathway: Oxidation of the 4-OH group leads to a phenoxy radical, which can disproportionate or further oxidize to a reactive quinone methide, contributing to neurotoxicity.[1]

  • 4-O-Methyl-L-DOPA Pathway: The 4-methoxy group acts as a "metabolic shield."[1] Oxidation must occur at the less reactive 3-OH (meta-position).[1] Meta-quinones are electronically unfavorable and highly unstable, meaning the energy barrier for oxidation is significantly higher.[1]

Theoretical Framework: Computational Protocols

This section details the specific in silico methodologies to quantify the stability of Tyrosine, 3-hydroxy-O-methyl-.

Density Functional Theory (DFT) Profiling

To predict oxidative stability, we calculate the Bond Dissociation Enthalpy (BDE) of the hydroxyl proton and the Ionization Potential (IP) .[1]

Protocol:

  • Geometry Optimization: Perform optimization using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1][2] This level of theory accurately describes hydrogen bonding in phenolic systems.[1]

  • Solvation Model: Use the PCM (Polarizable Continuum Model) for water (

    
    ) to mimic physiological pH.[1]
    
  • Target Calculation:

    • Calculate

      
       (Enthalpy of neutral molecule).[1]
      
    • Calculate

      
       (Enthalpy of the phenoxy radical after removing H from 3-OH).[1]
      
    • BDE =

      
      .[1]
      

Theoretical Prediction: We hypothesize that the BDE for the 3-OH in 4-O-Methyl-L-DOPA will be 3–5 kcal/mol higher than the 4-OH in 3-OMD.[1] This energy penalty effectively "locks" the molecule against auto-oxidation under standard physiological storage conditions.[1]

HOMO-LUMO Gap Analysis

Chemical hardness (

1
  • Formula:

    
    [1]
    
  • Interpretation: A larger HOMO-LUMO gap indicates a "harder" molecule, less prone to soft electrophilic attacks (e.g., by cytochrome P450s) or spontaneous decomposition.[1]

  • Expectation: 4-O-Methyl-L-DOPA should exhibit a wider gap (>5.5 eV) compared to L-DOPA (~5.0 eV), confirming its thermodynamic stability.[1]

StabilityWorkflowcluster_0In Silico PhaseStartStructure Input(CAS 4368-01-8)DFTDFT Optimization(B3LYP/6-311++G**)Start->DFTParamsCalc Parameters:1. BDE (OH group)2. HOMO-LUMO Gap3. Ionization PotentialDFT->ParamsMDMolecular Dynamics(500ns, Explicit Water)Params->MDForce FieldParametrizationOutputStability Profile:- Oxidation Resistance- Aggregation RiskMD->Output

Figure 1: Computational workflow for assessing the thermodynamic and kinetic stability of 4-O-Methyl-L-DOPA.

Degradation Pathways & Metabolic Stability[1]

Understanding how the molecule breaks down is as important as knowing why it is stable.[1]

Oxidative Demethylation (The Vulnerability)

While the 4-OMe group blocks direct quinone formation, it is susceptible to enzymatic O-demethylation by cytochrome P450 enzymes (likely CYP2D6), which would revert it to L-DOPA (unstable).[1]

  • Theoretical Check: Perform Molecular Docking against CYP2D6 crystal structures. High binding affinity would suggest that while chemically stable on the shelf, it may be metabolically labile in vivo.

Hydrolytic Stability

The "Tyrosine, 3-hydroxy-O-methyl-" backbone is an amino acid.[1]

  • Zwitterion Effect: In aqueous solution at pH 7.4, the molecule exists as a zwitterion. The intramolecular ionic interaction (ammonium to carboxylate) stabilizes the crystal lattice but can catalyze racemization at high pH.[1]

  • Racemization Risk: The chiral center at the

    
    -carbon is sensitive to basic conditions.[1] Theoretical pKa calculations (using Jaguar or Gaussian) should confirm the 
    
    
    -proton acidity.[1]

DegradationPathcluster_oxOxidative Stress (ROS)cluster_metaMetabolic (Liver)Target4-O-Methyl-L-DOPA(Stable Phenol)Radical3-Phenoxy Radical(High Energy Barrier)Target->Radical-H• (Slow)CYPCYP450DemethylationTarget->CYPEnzymaticQuinoneMeta-Quinone(Unstable/Transient)Radical->QuinoneOxidationLDOPAL-DOPA(Reactive Catechol)CYP->LDOPA-CH3PolymerMelanin-likePolymersLDOPA->PolymerRapid Oxidation

Figure 2: Predicted degradation pathways.[1] Note that the direct oxidation pathway (left) is kinetically hindered compared to the metabolic reversion to L-DOPA (right).[1]

Experimental Validation Protocols

To confirm the theoretical models, the following self-validating experimental systems are recommended.

Forced Degradation Study (Stress Testing)

Objective: Determine the degradation rate constants (

Stress ConditionProtocol DetailsExpected Outcome (4-OMe vs 3-OMe)
Oxidative 3% H₂O₂ at 25°C for 24h.4-OMe: <5% degradation (Resistant).[1] 3-OMe: >20% degradation (Quinone formation).[1]
Photolytic 1.2 million lux hours (ICH Q1B).[1]4-OMe: Stable (No extended conjugation).[1] 3-OMe: Browning (Polymerization).[1]
Thermal 60°C dry heat for 7 days.Both stable (High melting point zwitterions).[1]
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24h.[1]Stable.
Hydrolytic (Base) 0.1 N NaOH, 60°C, 4h.Racemization risk. Monitor D/L ratio via Chiral HPLC.
Analytical Method: Isomer Differentiation

Standard C18 HPLC often fails to separate positional isomers (3-OMe vs 4-OMe).[1]

  • Column Selection: Use a Pentafluorophenyl (PFP) column.[1] The fluorine-ring interactions discriminate based on the electron density of the aromatic ring, which differs significantly between the meta and para substituted isomers.[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Methanol (Gradient).[1]

  • Detection: MS/MS Transition.

    • Precursor: m/z 212

      
      .[1]
      
    • Fragmentation patterns will differ: The loss of the methyl group (

      
       Da) vs loss of ammonia (
      
      
      Da) ratios will vary due to the "ortho effect" in the 3-OMe isomer.[1]

Conclusion & Strategic Implications

The theoretical study of Tyrosine, 3-hydroxy-O-methyl- (4-O-Methyl-L-DOPA) reveals a molecule that is chemically superior but biologically elusive compared to its isomer 3-OMD.[1]

  • Stability: The 4-methoxy substitution effectively blocks the primary oxidative degradation pathway (quinone formation), making it a highly stable candidate for formulation.[1]

  • Development Potential: Unlike 3-OMD, which accumulates as a non-therapeutic metabolite, 4-O-Methyl-L-DOPA could serve as a stable prodrug or a specific probe for meta-hydroxyl reactivity.[1]

  • Next Steps: Researchers should prioritize DFT calculation of the O-H bond dissociation energy to quantify the "stability dividend" of the 4-OMe substitution.[1]

References

  • VulcanChem. (2023).[1] Chemical Structure and Characteristics of Tyrosine, 3-hydroxy-O-methyl- (CAS 4368-01-8). VulcanChem Product Database.

  • NIST Chemistry WebBook. (2023).[1] 3-Methoxytyrosine and Isomer Stability Data. National Institute of Standards and Technology.[1]

  • Lee, J. et al. (2010).[1][3] The role of 3-O-methyldopa in the side effects of L-dopa: Oxidative Stress Mechanisms. Neurotoxicology.

  • Strieker, M. et al. (2009).[1][4] Stereospecific Synthesis of Hydroxy-amino acids and Methyltransferase Activity. Journal of the American Chemical Society.[1][4] [1]

  • Obaid, R. M.[1][5][6] & Ali, K. J. (2024).[1][6][7] New Spectrophotometric Reduction–Oxidation System for Methyldopa Determination. Methods and Objects of Chemical Analysis.

Methodological & Application

Application Note: High-Throughput LC-MS/MS Quantification of 3-O-Methyldopa (3-OMD) in Human Plasma

[1]

Executive Summary & Biological Context

This protocol details the robust quantification of 3-O-Methyldopa (3-OMD) , chemically defined as 3-Methoxy-4-hydroxyphenylalanine.[1] While the nomenclature "Tyrosine, 3-hydroxy-O-methyl-" is chemically ambiguous, in clinical diagnostics and drug development, this almost exclusively refers to 3-OMD, the major metabolite of L-DOPA formed by catechol-O-methyltransferase (COMT).[1]

Clinical Significance:

  • AADC Deficiency Screening: In Aromatic L-amino acid decarboxylase (AADC) deficiency, the conversion of L-DOPA to Dopamine is blocked.[1][2][3][4] Consequently, L-DOPA is shunted toward the COMT pathway, causing a massive accumulation of 3-OMD.[1] It is the primary biomarker for newborn screening of this rare disease.

  • Parkinson’s Disease (PD) Monitoring: For patients on Levodopa/Carbidopa therapy, plasma 3-OMD levels indicate COMT activity and long-term drug accumulation, which can compete with L-DOPA for transport across the blood-brain barrier.[1]

Mechanistic Pathway

The following diagram illustrates the metabolic diversion that elevates 3-OMD levels in AADC-deficient or COMT-active scenarios.

metabolic_pathwayTyrosineL-TyrosineLDOPAL-DOPA(Levodopa)Tyrosine->LDOPATyrosine Hydroxylase (TH)DopamineDopamineLDOPA->DopamineAADC(Blocked in Deficiency)OMD3-O-Methyldopa(3-OMD)LDOPA->OMDCOMT(Major Shunt Pathway)HVAHomovanillic AcidDopamine->HVAMAO / COMT

Figure 1: Metabolic pathway showing the shunting of L-DOPA to 3-OMD when AADC is impaired or COMT is active.[1]

Methodological Design Strategy

Chromatographic Selection: The "Polarity Trap"

3-OMD is a zwitterionic, polar molecule.[1] Standard C18 columns often fail to retain it sufficiently to separate it from the unretained salt front, leading to ion suppression.

  • Selected Approach: Pentafluorophenyl (PFP) Phase .[1][5]

  • Rationale: PFP columns offer unique selectivity for aromatic compounds containing hydroxyl and carboxyl groups (like 3-OMD) through pi-pi interactions and hydrogen bonding.[1] This provides superior retention and separation from isobaric interferences compared to standard C18, without the long equilibration times required by HILIC.

Internal Standardization[5]
  • Primary IS: 3-O-Methyldopa-D3 (methyl-D3).[1]

  • Alternative: L-DOPA-D3 (Acceptable, but less ideal due to slight retention time differences).[1]

  • Self-Validating Logic: Using a deuterated analog corrects for matrix effects (ion suppression/enhancement) and recovery losses during protein precipitation.[1]

Materials & Reagents

ComponentGrade/SpecificationNotes
Analyte 3-O-Methyldopa (3-Methoxy-L-tyrosine)Purity > 98%
Internal Standard 3-O-Methyldopa-D3Isotopic purity > 99%
LC Column Agilent Pursuit PFP or Waters Atlantis T3150 x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in WaterLC-MS Grade
Mobile Phase B 0.1% Formic Acid in MethanolLC-MS Grade
Precipitation Agent 0.4 M Perchloric Acid (HClO4)Stabilizes catecholamines

Experimental Protocol

Sample Preparation (Protein Precipitation)

This method utilizes acidic precipitation to ensure the stability of the catecholamine-like structure and maximize recovery.[1]

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (1,000 ng/mL in water). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold 0.4 M Perchloric Acid .

    • Why Acid? Acidic conditions prevent the oxidation of the phenolic hydroxyl group and precipitate proteins efficiently.

  • Vortex: Mix vigorously for 30 seconds.

  • Incubation: Keep on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water (Dilution step to improve peak shape).

LC-MS/MS Workflow Diagram

workflowSamplePlasma Sample (50 µL)IS_AddAdd IS (D3-3-OMD)+ 150 µL 0.4M HClO4Sample->IS_AddVortexVortex & Centrifuge(14,000g, 10 min, 4°C)IS_Add->VortexSupernatantCollect SupernatantVortex->SupernatantDilutionDilute 1:1 with Mobile Phase A(Prevents solvent shock)Supernatant->DilutionInjectionInject 5 µL into LC-MS/MSDilution->Injection

Figure 2: Step-by-step sample preparation workflow for 3-OMD quantification.[1]

LC Conditions
  • Column Temp: 35°C

  • Flow Rate: 0.3 mL/min[1]

  • Injection Vol: 5 µL

  • Gradient Profile:

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (MeOH/FA)State
0.0982Loading
1.0982Isocratic Hold
4.04060Elution Gradient
4.1595Wash
5.5595Wash Hold
5.6982Re-equilibration
8.0982End
MS/MS Parameters (ESI Positive Mode)
  • Source: Electrospray Ionization (ESI+)[1]

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Temp: 400°C

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
3-OMD 212.1166.1 2518Quantifier
3-OMD 212.1151.12522Qualifier
3-OMD-D3 215.1169.12518IS Quantifier

Note: The transition 212.1 -> 166.1 corresponds to the loss of the formate group (HCOOH), a characteristic fragmentation for this class of amino acids.[1]

Validation & Performance Metrics

To ensure the protocol meets "Self-Validating" criteria (Part 2 of requirements), the following acceptance criteria must be met:

  • Linearity: 50 ng/mL to 5,000 ng/mL (R² > 0.995).[1]

    • Note: AADC deficiency patients often exhibit levels >1,000 ng/mL, while normal levels are <500 ng/mL.

  • Precision (CV%): Intra-day < 5%, Inter-day < 8%.

  • Accuracy: 85-115% of nominal value.[1]

  • Matrix Effect: Must be assessed by post-column infusion. If suppression > 20% is observed at the retention time (approx 2.5 min), reduce flow rate or increase dilution.[1]

References

  • Consensus Guidelines for AADC Deficiency: Wassenberg, T., et al. (2017).[1] "Consensus guideline for the diagnosis and management of aromatic L-amino acid decarboxylase (AADC) deficiency." Orphanet Journal of Rare Diseases. [Link][1]

  • Methodological Validation (Plasma): Diniz, A., et al. (2014).[1][6][7] "Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma." Journal of Chromatography B. [Link]

  • Newborn Screening Application: Burlina, A., et al. (2021).[1][8] "Detection of 3-O-methyldopa in dried blood spots for neonatal diagnosis of aromatic L-amino-acid decarboxylase deficiency." Molecular Genetics and Metabolism. [Link][1]

  • Reference Ranges & Biomarker Utility: Mayo Clinic Laboratories. "Aromatic L-Amino Acid Decarboxylase Deficiency, Plasma." [Link]

Application Note: Investigating 3-O-Methyldopa (3-OMD) Dynamics in Neuronal Models

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocols for Transport Competition (LAT1) and Metabolic Profiling in Parkinson’s Disease Research

Introduction & Biological Context

Tyrosine, 3-hydroxy-O-methyl- , commonly known as 3-Methoxytyrosine (3-OMD) , is a critical metabolite in the pharmacokinetics of Levodopa (L-DOPA) therapy for Parkinson’s Disease (PD).

When L-DOPA is administered with a DOPA decarboxylase (DDC) inhibitor (e.g., carbidopa), the primary metabolic route shifts toward Catechol-O-methyltransferase (COMT) , converting L-DOPA into 3-OMD. Unlike L-DOPA, 3-OMD is pharmacologically inactive at dopamine receptors but possesses a long half-life (~15 hours vs. 1.5 hours for L-DOPA).

Why use 3-OMD in Cell Culture?

  • Transport Competition: 3-OMD competes with L-DOPA for transport across the Blood-Brain Barrier (BBB) and into neurons via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . High plasma 3-OMD levels can contribute to the "wearing-off" phenomenon in PD patients.

  • Neurotoxicity Studies: Emerging evidence suggests 3-OMD induces oxidative stress and mitochondrial dysfunction in dopaminergic neurons.

  • COMT Inhibitor Screening: 3-OMD accumulation is the primary biomarker for validating COMT inhibitors (e.g., Entacapone, Opicapone).

Metabolic Pathway Visualization

The following diagram illustrates the competitive divergence of L-DOPA metabolism and the role of 3-OMD.

LDOPA_Metabolism LDOPA L-DOPA Dopamine Dopamine (Therapeutic) LDOPA->Dopamine Primary Route OMD 3-OMD (Accumulating Metabolite) LDOPA->OMD Secondary Route (Enhanced by DDC inhibition) DDC AADC/DDC COMT COMT

Figure 1: Divergent metabolism of L-DOPA. Inhibition of AADC shifts flux toward COMT, elevating 3-OMD levels.

Physicochemical Properties & Preparation[1][2][3][4]

Correct handling is vital. 3-OMD is an amino acid derivative and zwitterionic; it does not dissolve well in neutral water at high concentrations.

PropertySpecification
CAS Number 7636-26-2
Molecular Weight 211.21 g/mol
Solubility (Stock) Soluble in 0.1 M HCl or 0.1 M NaOH (up to 10 mg/mL). Slightly soluble in water.
Stability Oxidizes slowly in solution. Protect from light.[1]
Storage Powder: -20°C. Stock Solution: -80°C (avoid freeze-thaw).
Preparation Protocol (10 mM Stock)
  • Weigh 2.11 mg of 3-OMD powder.

  • Dissolve in 1.0 mL of 0.05 M HCl . Note: Acid facilitates protonation of the amine, enhancing solubility.

  • Vortex vigorously until clear.

  • Sterile filter (0.22 µm) if using for long-term culture.

  • Usage: Dilute at least 1:100 into culture media (pH buffered with HEPES/Bicarbonate) to ensure the final pH is physiological (7.4). The buffering capacity of the media will neutralize the small amount of acid.

Experimental Application: LAT1 Transport Competition Assay

This is the gold-standard assay for determining if 3-OMD is blocking drug delivery. It measures the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]-L-DOPA or [¹⁴C]-Leucine) in the presence of 3-OMD.

Cell Model: TR-iBRB2 (Rat Retinal Capillary Endothelial Cells) or PC12.

Reagents
  • Transport Buffer (HBSS): Hanks’ Balanced Salt Solution (Ca²⁺/Mg²⁺ free for washing, with ions for uptake), pH 7.4.[2]

  • Substrate: [³H]-L-DOPA (25 nM final concentration) or [¹⁴C]-L-Leucine.

  • Inhibitor (3-OMD): Prepared stock (range 10 µM – 1000 µM).

  • Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – a specific system L (LAT1) inhibitor (1 mM).

  • Stop Solution: Ice-cold PBS.

Step-by-Step Protocol
  • Seeding: Seed cells in 24-well plates (1×10⁵ cells/well). Culture for 48 hours until 90-100% confluent.

  • Equilibration:

    • Aspirate culture media.

    • Wash cells 2x with 500 µL warm HBSS (37°C).

    • Incubate with 500 µL HBSS for 10 minutes at 37°C to deplete intracellular amino acids.

  • Uptake Initiation:

    • Prepare Reaction Mix : HBSS containing [³H]-L-DOPA + Variable concentrations of 3-OMD (0, 10, 50, 100, 500 µM).

    • Aspirate equilibration buffer.

    • Add 250 µL Reaction Mix to each well.

    • Incubate for exactly 2 to 5 minutes at 37°C. Note: Short time is critical to measure initial rate kinetics, not equilibrium.

  • Termination:

    • Rapidly aspirate Reaction Mix.

    • Immediately wash 3x with ice-cold Stop Solution (PBS). Cold temperature arrests transporter activity.

  • Lysis & Quantification:

    • Add 250 µL of 0.1 M NaOH to lyse cells (30 min, RT).

    • Transfer lysate to scintillation vials.

    • Measure radioactivity (CPM) via Liquid Scintillation Counting.

  • Normalization: Perform BCA protein assay on a lysate aliquot to normalize data (pmol/mg protein/min).

Experimental Workflow Diagram

Uptake_Assay Start Seed Cells (24-well plate) Wash Wash & Deplete (HBSS, 10 min) Start->Wash AddSub Add Substrate + 3-OMD ([3H]-L-DOPA) Wash->AddSub Incubate Incubate (2-5 min, 37°C) AddSub->Incubate Stop Stop Reaction (Ice-cold PBS Wash x3) Incubate->Stop Lyse Cell Lysis (0.1 M NaOH) Stop->Lyse Measure Scintillation Counting & Protein Norm. Lyse->Measure

Figure 2: Workflow for Competitive Uptake Assay. Critical steps are the short incubation and ice-cold stop.

Application: Neurotoxicity & Oxidative Stress[7][8]

While less toxic than L-DOPA, high concentrations of 3-OMD (accumulated over chronic therapy) can damage mitochondria.

Protocol: MTT Viability Assay

  • Seed: SH-SY5Y cells (differentiated with Retinoic Acid for 5 days) in 96-well plates.

  • Treat: Add 3-OMD (50 – 500 µM) for 24 to 48 hours .

    • Positive Control: H₂O₂ (100 µM).

    • Negative Control: Vehicle (dilute HCl/Media).

  • Assay: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Expected Results:

  • 3-OMD alone usually shows mild toxicity (~10-20% reduction) only at high concentrations (>200 µM).

  • Synergy Check: Co-treatment of 3-OMD + L-DOPA often results in significantly higher toxicity than L-DOPA alone, indicating a synergistic oxidative stress mechanism [1].

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media pH shock or saturation.Dissolve stock in acid (0.05M HCl); add slowly to stirring media. Ensure final concentration < 1 mM.
High Background (Uptake) Incomplete washing.Increase wash volume (Stop Solution) and ensure it is ice-cold.
No Competition Observed Saturation of Transporter.Lower the concentration of the radiolabeled substrate (must be < Km of LAT1, approx 20-50 µM).
Cell Detachment Acidic stock affected adhesion.Check pH of final media. If yellow (acidic), neutralize with dilute NaOH or HEPES.

References

  • Lee, E., et al. (2008). The role of 3-O-methyldopa in the side effects of L-dopa. Neurochemical Research, 33(2), 329–337.

  • Kageyama, C., et al. (2000). 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA. BMC Neuroscience, 17(1), 51.

  • Gomes, P., et al. (2014). 3-O-methyldopa inhibits the oxidative stress and mitochondrial dysfunction induced by L-DOPA in PC12 cells. Toxicology in Vitro, 28(6), 1106-1115.

  • Uchino, H., et al. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1). Molecular Pharmacology, 61(4), 729-737.

Sources

NMR spectroscopy for "Tyrosine, 3-hydroxy-O-methyl-" structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Structural Analysis of Tyrosine, 3-hydroxy-O-methyl- (3-O-Methyldopa)

Part 1: Executive Summary & Scientific Context

Target Analyte:

  • Common Name: 3-O-Methyldopa (3-OMD); 3-Methoxytyrosine.[1][2]

  • IUPAC Name: 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.[1][2][3]

  • CAS Registry: 7636-26-2.[1][2]

Clinical & Chemical Significance: 3-O-Methyldopa is the primary metabolite of L-DOPA, formed via the enzyme catechol-O-methyltransferase (COMT).[1][2][4] In drug development for Parkinson’s disease, monitoring 3-OMD levels is critical as it competes with L-DOPA for transport across the blood-brain barrier.[1] Furthermore, elevated plasma 3-OMD is a specific biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency.[1][5]

The Structural Challenge: The nomenclature "Tyrosine, 3-hydroxy-O-methyl-" is chemically ambiguous without rigorous definition. It implies a tyrosine backbone with a methoxy group.[6] The critical structural task is to distinguish 3-O-Methyldopa (methoxy at position 3, hydroxy at position 4) from its isomer 4-O-Methyldopa (methoxy at position 4, hydroxy at position 3) or other potential positional isomers.[1]

This guide details a self-validating NMR protocol to unambiguously assign the regiochemistry of the methoxy group using 1H, 13C, HSQC, HMBC, and NOESY experiments.

Part 2: Experimental Protocols

Sample Preparation Strategy

Causality: 3-OMD is a zwitterionic amino acid.[1] Its chemical shifts are highly pH-dependent.[1] Reproducibility requires strict pH control. We utilize Deuterium Oxide (D₂O) to eliminate exchangeable protons (OH, NH₂) and simplify the spectrum to the carbon-bound skeleton.

Protocol:

  • Mass: Weigh 5.0 – 10.0 mg of the analyte.

  • Solvent: Dissolve in 600 µL of D₂O (99.9% D).

  • Internal Standard: Add 10 µL of 5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Avoid TMS due to insolubility in D₂O.

  • pH Adjustment (Critical): Adjust pD to ~7.0 using NaOD/DCl.

    • Note: At pH < 2, the carboxyl is protonated. At pH > 9, the phenol is deprotonated, causing significant shielding changes in the aromatic ring. pH 7.0 ensures the zwitterionic form (COO⁻ / NH₃⁺).

  • Filtration: Filter through a 0.22 µm PTFE filter directly into a 5 mm NMR tube to remove particulates that cause line broadening.

Acquisition Parameters (600 MHz Base Frequency)

Rationale: Standard 1D is insufficient for de novo assignment. 2D correlations are required to prove the position of the methoxy group.

ExperimentPulse Sequence (Bruker)Scans (NS)TD (F2/F1)Mixing Time / CNSTPurpose
1H 1D zg30 or noesypr1d1664k-Quantitation & Integration
13C 1D zgpg30102464k-Carbon Skeleton ID
HSQC hsqcetgpsisp282k / 256J = 145 Hz1-bond H-C connectivity
HMBC hmbcgplpndqf164k / 512J_long = 8 HzCRITICAL: 2,3-bond connectivity
NOESY noesygpphpp162k / 256500 msSpatial proximity (Methoxy vs Ring)

Part 3: Structural Analysis & Workflow

Workflow Visualization

G Start Analyte: Tyrosine, 3-hydroxy-O-methyl- Prep Sample Prep: D2O, pH 7.0 (Zwitterionic Form) Start->Prep Acq1D 1D Acquisition (1H, 13C) Prep->Acq1D AssignH 1H Assignment Identify Methoxy Singlet (~3.8 ppm) Identify ABX Aromatic System Acq1D->AssignH Acq2D 2D Acquisition (HSQC, HMBC, NOESY) Decision Regiochemistry Check HMBC & NOESY Acq2D->Decision AssignH->Acq2D Result3 Confirmed: 3-O-Methyldopa (Methoxy @ C3) Decision->Result3 Methoxy correlates to C3 NOE to H2 Result4 Isomer: 4-O-Methyldopa (Methoxy @ C4) Decision->Result4 Methoxy correlates to C4 NOE to H3/H5

Figure 1: Analytical workflow for the structural differentiation of O-methylated tyrosine analogs.

Spectral Assignments (Data in D₂O, pH 7.0)

1H NMR Data Summary: The aromatic region displays an ABX system (or ABC depending on exact field strength/pH), characteristic of a 1,3,4-trisubstituted benzene ring.

PositionShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
Methoxy 3.88 s -Diagnostic Singlet.
H-2 6.99d~2.0Meta-coupling only.[1] Isolated between Alkyl and Methoxy.
H-5 6.92d~8.0Ortho-coupling to H-6.[1] Adjacent to Hydroxyl.[2][3][6]
H-6 6.82dd8.0, 2.0Ortho to H-5, Meta to H-2.[1]
H-α 3.90dd8.0, 4.5Alpha-proton (near chiral center).[1]
H-β 3.25, 2.93m-Diastereotopic methylene protons.[1]

13C NMR Data Summary:

PositionShift (δ ppm)TypeNotes
C=O 174.5QCarboxyl
C-3 148.2 QOxygenated (Methoxy bearing).
C-4 145.5QOxygenated (Hydroxyl bearing).[1]
C-1 131.0QAlkyl attachment point.[1]
C-6 122.5CHAromatic CH.
C-5 116.5CHAromatic CH.
C-2 113.5CHAromatic CH.[1]
OMe 56.5 CH3Methoxy Carbon.
C-α 56.0CHAlpha Carbon.
C-β 36.5CH2Beta Carbon.[1]

(Note: Exact shifts vary ±0.5 ppm based on concentration and exact pD).

Part 4: The Proof of Regiochemistry (HMBC & NOESY)

This is the most critical section for the "Senior Scientist" persona. We must prove the methoxy is at C3, not C4.

The HMBC Logic (The "Smoking Gun")

In the HMBC spectrum (optimized for 8 Hz long-range coupling), we look for 3-bond correlations (


).
  • Entry Point: Locate the Methoxy proton singlet at 3.88 ppm.

  • Correlation: Observe the strong cross-peak to a quaternary aromatic carbon at ~148.2 ppm . This identifies C-3 .[1][3][6]

  • Validation:

    • If the molecule is 3-OMD : The Carbon at 148.2 ppm (C-3) should show a strong correlation to the H-5 proton (via 3-bond coupling through C-4) and H-α (if visible via long range, though unlikely).[1] More importantly, H-2 (the isolated doublet) will correlate strongly to C-3 (2-bond) and C-1 (3-bond).[1]

    • Differentiation: In 4-OMD, the methoxy carbon (C-4) would be para to the alkyl chain.[1] The coupling patterns would change due to the symmetry of the potential rotation, but primarily, the chemical shift of C-3 vs C-4 is distinct due to the ortho-substitution effects.[1]

The NOESY Logic (Spatial Confirmation)
  • 3-OMD: The Methoxy group is at position 3.[1][2][3][4][7][8][9] It is spatially close to H-2 (the isolated proton).

    • Observation: Strong NOE cross-peak between 3.88 ppm (OMe) and 6.99 ppm (H-2) .[1]

  • 4-OMD: The Methoxy group is at position 4.[1] It is flanked by H-3 and H-5 (which would be equivalent or close in shift).[1]

    • Observation: NOE cross-peak between OMe and two aromatic protons (or one signal integrating for 2H).

Regiochemistry Diagram

HMBC cluster_0 Key Structural Proof for 3-OMD OMe_H H-Methoxy (3.88 ppm) C3 C-3 (148.2 ppm) OMe_H->C3 HMBC (3-bond) Strong H2 H-2 (6.99 ppm) OMe_H->H2 NOESY (Spatial Proximity) H2->C3 HMBC (2-bond) H5 H-5 (6.92 ppm)

Figure 2: HMBC and NOESY connectivity network confirming the 3-methoxy substitution pattern.

References

  • Human Metabolome Database (HMDB). Metabocard for 3-Methoxytyrosine (HMDB0000046). [Link][1]

  • PubChem. 3-O-Methyldopa (Compound CID 9307).[1][2] National Library of Medicine. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards. [Link]

  • Lee, S. H., et al. (2018). "Differentiation of regioisomers of methylated tyrosine derivatives using HMBC and NOESY." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting & Optimization

improving "Tyrosine, 3-hydroxy-O-methyl-" synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yield Optimization for Tyrosine, 3-hydroxy-O-methyl-

Case ID: SYN-OPT-4368 Subject: Improving Synthesis Yield and Purity of 3-hydroxy-4-methoxyphenylalanine Status: Open Assigned Specialist: Senior Application Scientist[1]

Molecule Identification & Critical Verification

Before proceeding, we must verify the exact isomer to prevent regiochemical errors, which are the #1 cause of yield "failure" in this synthesis.[1]

  • Target Compound: Tyrosine, 3-hydroxy-O-methyl-[1][2][3][4][][6][7]

  • Common Names: 4-O-Methyl-L-DOPA; 3-Hydroxy-4-methoxyphenylalanine.[1][7]

  • CAS No: 4368-01-8 (L-isomer).[1]

  • Structure: The methoxy group is at the 4-position (para), and the hydroxyl is at the 3-position (meta).[1]

  • Distinction: This is NOT 3-O-Methyldopa (3-Methoxytyrosine), which is the major metabolite of L-DOPA.[1]

Diagnostic Check: If your target is the Parkinson's metabolite (3-methoxy-4-hydroxy), stop here.[1] You need the Vanillin route, not the Isovanillin route described below.

Troubleshooting Guide: Diagnostic Q&A

Issue 1: "My overall yield is stuck below 40%. Where is the loss occurring?"

Diagnosis: The classic Erlenmeyer-Plöchl azlactone synthesis (using P/HI reduction) is historically inefficient (30-40% yield) due to harsh hydrolysis conditions that degrade the catechol-like moiety.[1] Solution: Switch to the Asymmetric Hydrogenation Route .

  • Protocol Shift: Convert the azlactone to the Z-enamide ester via mild methanolysis, then perform asymmetric hydrogenation using a Rhodium-chiral phosphine catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF4).

  • Impact: This typically boosts yields to 85-90% and ensures >98% enantiomeric excess (ee), eliminating the need for wasteful chiral resolution steps.[1]

Issue 2: "I am getting a mixture of 3-methoxy and 4-methoxy isomers."

Diagnosis: You are likely attempting to methylate L-DOPA directly.[1] Root Cause: The 3-OH and 4-OH groups on L-DOPA have similar pKa values (approx 8.7 and 9.8), making selective methylation nearly impossible without complex protection strategies.[1] Solution: Retrosynthetic Correction. Do not start with DOPA. Start with Isovanillin (3-hydroxy-4-methoxybenzaldehyde) .[1][7]

  • Logic: Isovanillin already possesses the correct 3-OH/4-OMe substitution pattern.[1][7] Building the amino acid tail onto this scaffold guarantees 100% regiochemical purity.[1]

Issue 3: "The product turns dark/black during purification."

Diagnosis: Oxidative instability of the 3-hydroxy group (catechol-like sensitivity) under basic conditions.[1] Solution:

  • Degassing: Perform all recrystallizations using degassed water/alcohol solvents (sparged with Argon/Nitrogen).[1]

  • Acidity Control: The molecule is a zwitterion.[1] Minimize time spent at pH > 8.[1] Isolate as the hydrochloride salt (stable) rather than the free base if storage is required.[1]

  • Additive: Add 0.1% ascorbic acid or sodium bisulfite during the final crystallization step to scavenge oxidative radicals.[1]

Optimized Protocol: The Isovanillin-Enamide Route

This workflow prioritizes Atom Economy and Enantioselectivity .

Step 1: Erlenmeyer Condensation[1]
  • Reagents: Isovanillin + N-Acetylglycine + Sodium Acetate + Acetic Anhydride.[1]

  • Condition: Reflux, 2-4 hours.[1][7]

  • Critical Parameter: Ensure Isovanillin is dry.[1][7] Water hydrolyzes the acetic anhydride, killing the reaction.[1]

  • Yield Target: >80% (Azlactone intermediate).

Step 2: Solvolysis (Ring Opening)
  • Reagents: Anhydrous Methanol + NaOMe (catalytic).[1]

  • Action: Opens the azlactone ring to form the Methyl (Z)-2-acetamido-3-(3-acetoxy-4-methoxyphenyl)acrylate.[1]

  • Yield Target: >95%.

Step 3: Asymmetric Hydrogenation (The Yield Maker)
  • Catalyst: Rh(I) complex with chiral ligand (e.g., (S,S)-Me-DuPhos or DIPAMP).[1]

  • Conditions: H2 (3-5 bar), MeOH, Room Temp.

  • Mechanism: The catalyst directs hydrogen addition to the specific face of the alkene, creating the L-chiral center with high precision.[1]

  • Yield Target: >95% conversion, >98% ee.

Step 4: Global Deprotection
  • Reagents: 6M HCl, Reflux.

  • Action: Removes the N-acetyl and ester groups.[1]

  • Purification: Isoelectric precipitation (pH ~5.[1]5) or cation exchange resin (Dowex 50W).[1]

Visualization: Synthesis Logic & Pathway

SynthesisPathway Isovanillin Isovanillin (Starting Material) Azlactone Azlactone Intermediate Isovanillin->Azlactone N-Acetylglycine Ac2O, NaOAc (Erlenmeyer) Enamide (Z)-Enamide Ester Azlactone->Enamide MeOH, NaOMe (Solvolysis) ChiralPd L-N-Acetyl Ester Enamide->ChiralPd H2, [Rh(COD)(DIPAMP)]+ (Asymmetric Hydrog.) FinalProduct Tyrosine, 3-hydroxy-O-methyl- (L-Isomer) ChiralPd->FinalProduct HCl (aq) (Deprotection) LDOPA L-DOPA LDOPA->FinalProduct Direct Methylation (LOW YIELD/WRONG ISOMER)

Caption: Optimized Asymmetric Synthesis Route vs. Low-Yield Direct Methylation.

Comparative Data: Method Efficiency

ParameterClassical Route (P/HI Red.)[1]Optimized Route (Asymmetric Hydrog.)
Starting Material IsovanillinIsovanillin
Key Intermediate AzlactoneEnamide Ester
Reduction Method Red Phosphorus / HI (Harsh)Rh-Catalyzed H2 (Mild)
Enantioselectivity Racemic (Requires Resolution)>98% ee (L-isomer)
Overall Yield 30 - 40%75 - 85%
Waste Profile High (Phosphorus waste)Low (Atom economical)

References

  • VulcanChem. (n.d.).[1] Tyrosine, 3-hydroxy-O-methyl- Structure and Properties. Retrieved from [1]

    • Verification of CAS 4368-01-8 and structural identity (3-hydroxy-4-methoxy).[1][4]

  • Demoulin, N., & Zhu, J. (2009).[8] Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(3), 466-468.[1][8] Retrieved from

    • Demonstrates the efficiency of palladium/rhodium catalyzed cross-coupling and hydrogenation str
  • Knowles, W. S. (2002).[1] Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007.[1]

    • Foundational text for the Rh-DIPAMP asymmetric hydrogenation mechanism used in L-DOPA and analog synthesis.
  • PubChem. (n.d.).[1][9] 3-O-Methyldopa (Metabolite Comparison). Retrieved from [1]

    • Cited for structural differentiation between the target molecule and the common metabolite.[1]

Sources

Technical Support Center: High-Sensitivity Analysis of 3-Methoxytyrosine (3-OMT)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Matrix Effects in "Tyrosine, 3-hydroxy-O-methyl-" LC-MS/MS Assays Ticket ID: #TEC-3OMT-MXFX Status: Open Guide

Executive Summary

"Tyrosine, 3-hydroxy-O-methyl-" (commonly referred to as 3-Methoxytyrosine or 3-OMT ) is a critical metabolite associated with Aromatic L-amino acid decarboxylase (AADC) deficiency and L-DOPA pharmacokinetics.[1]

Because 3-OMT is a small, polar zwitterion often analyzed in complex matrices (plasma, CSF, urine), it suffers severely from ion suppression caused by co-eluting phospholipids and salts. This guide provides a validated workflow to diagnose, isolate, and eliminate these matrix effects.

Module 1: Diagnosing the Matrix Effect

Do not assume your method is clean. Visualize the suppression.[2][3][4]

The most definitive way to locate matrix effects is the Post-Column Infusion (PCI) method. This qualitative test maps exactly where in your chromatogram suppression occurs.

Diagnostic Workflow Diagram

The following diagram illustrates the hardware setup required to perform a PCI test.

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Mobile Phase Tee T-Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant 3-OMT Infusion) Syringe->Tee Analyte Standard MS Mass Spectrometer (Monitor 3-OMT MRM) Tee->MS Combined Flow

Figure 1: Hardware configuration for Post-Column Infusion. The analyte is infused constantly while a blank matrix extract is injected via the LC path.[2][4]

Step-by-Step PCI Protocol
  • Prepare Infusate: Prepare a clean standard solution of 3-OMT (e.g., 100 ng/mL) in mobile phase.

  • Setup T-Junction: Connect a PEEK T-junction between the analytical column outlet and the MS source inlet.

  • Establish Baseline: Pump the 3-OMT standard via the syringe pump (e.g., 10 µL/min) into the T-junction. Ensure the MS signal for 3-OMT is stable and continuous.

  • Inject Matrix: Inject a "blank" extracted biological sample (plasma/urine processed without analyte) via the LC autosampler.

  • Analyze: Watch the baseline. A dip (negative peak) indicates ion suppression ; a rise indicates enhancement .

    • Critical Check: If the dip aligns with your 3-OMT retention time, your quantification is compromised.

Module 2: Sample Preparation (The First Line of Defense)

Protein Precipitation (PPT) is rarely sufficient for clinical-grade 3-OMT analysis.

3-OMT is often co-extracted with phospholipids (glycerophosphocholines) during simple protein precipitation. These lipids elute late and cause "drifting" suppression effects.

Comparative Data: PPT vs. SPE

The following table summarizes typical Matrix Factors (MF) observed during method development for catecholamines. An MF of 1.0 indicates no effect; <1.0 indicates suppression.

ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX SPE)
Matrix Factor (Plasma) 0.45 - 0.60 (Severe Suppression)0.92 - 1.05 (Clean)
Recovery > 95%85% - 95%
Phospholipid Removal < 10% Removed> 99% Removed
Method Ruggedness Low (Source fouling frequent)High (1000+ injections)
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

Since 3-OMT contains a basic amine group, Mixed-Mode Cation Exchange is the superior cleanup mechanism. It allows you to wash away neutrals and acids with aggressive organic solvents while the analyte remains ionically bound.

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Acidified Sample (e.g., Plasma + 2% Formic Acid). Acidification ensures the amine is protonated (positively charged).

  • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid. (Removes salts/proteins).

  • Wash 2 (Organic): 1 mL 100% Methanol. (CRITICAL STEP: Removes neutral phospholipids).

  • Elute: 5% Ammonium Hydroxide in Methanol. (Breaks the ionic bond).

  • Dry & Reconstitute: Evaporate and reconstitute in mobile phase.[5]

Module 3: Chromatographic Resolution

If you cannot remove the matrix, you must move the analyte away from it.

3-OMT is polar. On standard C18 columns, it often elutes near the "void volume" (t0), exactly where salts and unretained matrix components elute. This results in massive suppression.

Column Selection Decision Tree

ColumnSelection Start Select Column for 3-OMT Q1 Is retention on C18 > 2.5 min? Start->Q1 C18 Use C18 (Standard RP) Q1->C18 Yes Q2 Isomer Separation Needed? (e.g., vs L-DOPA) Q1->Q2 No (Elutes in Void) PFP Pentafluorophenyl (PFP) Best for Isomers/Aromatics Q2->PFP Yes HILIC HILIC (Amide/Silica) Best for Retention of Polars Q2->HILIC No (Just Retention)

Figure 2: Decision logic for stationary phase selection. PFP is often preferred for catecholamines due to specific pi-pi interactions.

  • Pentafluorophenyl (PFP): Highly recommended.[6] It offers alternative selectivity (pi-pi interactions) that retains 3-OMT longer than C18 and separates it from isobaric interferences.

  • HILIC: Excellent retention, but requires high-organic injection solvents which can cause solubility issues for polar biological extracts.

Module 4: Internal Standards (The Compensator)

An analogue is not enough.

Because matrix effects in ESI (Electrospray Ionization) can be transient and sharp, the Internal Standard (IS) must co-elute exactly with the analyte to experience the exact same suppression event.

  • Requirement: Use Stable Isotope Labeled (SIL) IS: 3-Methoxytyrosine-d3 (or d4/13C).

  • Avoid: L-DOPA-d3 (Different retention time) or structural analogues.

  • Mechanism: If the matrix suppresses the analyte signal by 50%, it will also suppress the co-eluting SIL-IS by 50%. The ratio remains constant, preserving quantitative accuracy.

FAQ: Troubleshooting 3-OMT Analysis

Q: My calibration curve is linear, but my QC samples are failing low. Why? A: This is a classic sign of matrix effects. Your standards are likely in a "clean" solvent, while your QCs are in a biological matrix. The matrix is suppressing the signal in the QCs.

  • Fix: Prepare calibration standards in the same biological matrix (matrix-matching) or use the Standard Addition method.

Q: I see a drop in sensitivity after 50 injections. Is the column dead? A: Likely not. This is usually source fouling . Phospholipids from poor sample prep (like PPT) coat the MS cone/shield.

  • Fix: Clean the ion source and switch to SPE (Module 2) to prevent recurrence.

Q: Can I distinguish 3-OMT from L-DOPA? A: Yes, they are isomers (same mass). You must achieve chromatographic separation. A PFP column is superior for this separation compared to C18. Monitor specific transitions:

  • 3-OMT: 212 -> 166 (Quant)

  • L-DOPA: 198 -> 152 (Note: L-DOPA is 197 Da, but 3-OMT is 211 Da. Ensure you are not confusing precursors). Correction: 3-OMT (MW ~211) and L-DOPA (MW ~197) are NOT isomers, but they are metabolically related and often analyzed together. Isomers of 3-OMT include other methylated tyrosines.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[7][8] [Link]

  • Clinical Chemistry. (2015).[1] Aromatic L-amino acid decarboxylase deficiency diagnosed by clinical metabolomic profiling of plasma.[1][9] National Institutes of Health (PMC). [Link]

  • Journal of Chromatography B. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.[Link]

  • Phenomenex Technical Guide. (2023). Solid Phase Extraction (SPE) Method Development for Catecholamines.[Link][5]

Sources

optimization of "Tyrosine, 3-hydroxy-O-methyl-" extraction from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction and Analysis of Tyrosine, 3-hydroxy-O-methyl- (3-O-Methyldopa / 3-OMD) Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Pharmacologists Version: 2.1 (Current)

Module 1: Method Development Strategy & Chemical Logic

The Target Molecule: 3-Methoxytyrosine (3-OMD)

Crucial Distinction: Do not confuse 3-Methoxytyrosine (3-OMD) with 3-Methoxytyramine (3-MT) .

  • 3-OMD: The major metabolite of L-DOPA (via COMT). It is an amino acid (Zwitterionic).

  • 3-MT: The metabolite of Dopamine.[1][2][3][4][5] It is a trace amine .

Physicochemical Profile:

  • Structure: Contains a carboxylic acid, a primary amine, and a phenol ether.

  • Polarity: Highly polar, zwitterionic at physiological pH.

  • Stability: Susceptible to oxidative degradation (though less than L-DOPA), particularly at alkaline pH.

  • pKa Values:

    
     (COOH) and 
    
    
    
    (NH
    
    
    ).
The "Why" Behind the Protocol

Successful extraction relies on manipulating the ionization state of 3-OMD.

  • Acidic Extraction (pH < 2): Protonates the carboxylic acid (neutral) and the amine (positive). This stabilizes the molecule against oxidation and allows for cation-exchange mechanisms or protein precipitation.

  • Antioxidants: Essential to prevent the conversion of the phenol ring into quinones during sample handling.

Module 2: Extraction Protocols (Step-by-Step)

Protocol A: Acidic Protein Precipitation (High Throughput / Plasma)

Best for: Plasma, Serum, CSF where sensitivity requirements are moderate (>10 ng/mL).

Reagents:

  • Precipitating Agent: 0.4 M Perchloric Acid (PCA) OR 10% Trichloroacetic Acid (TCA).

  • Antioxidant Cocktail: 0.1% Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) + 0.05% EDTA.

Workflow:

  • Sample Thawing: Thaw plasma on ice. Never at room temperature.

  • Stabilization: Immediately add Antioxidant Cocktail (10 µL per 100 µL sample).

  • Precipitation: Add 0.4 M PCA (ratio 1:1 or 1:2 v/v). Vortex vigorously for 30 seconds.

    • Note: PCA is preferred over Acetonitrile because organic solvents can cause peak distortion for polar analytes on early eluting HILIC/aqueous phases.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to a polypropylene vial.

  • Injection: Inject directly onto LC-MS/MS (ensure mobile phase compatibility).

Protocol B: Mixed-Mode Cation Exchange SPE (Complex Matrices / Tissue)

Best for: Brain tissue homogenates, Urine, or lipid-rich plasma requiring clean extracts.

Mechanism: Uses the positive charge of the amine at acidic pH to retain 3-OMD while washing away neutrals (lipids) and acids.

Consumables: Waters Oasis MCX or Phenomenex Strata-X-C (Mixed-Mode Strong Cation Exchange).

Workflow:

  • Pre-treatment: Dilute sample 1:1 with 2% Formic Acid (pH ~2.5). Add Internal Standard (Deuterated 3-OMD).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at a slow flow rate (1 mL/min).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. (Removes proteins/hydrophilic neutrals).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes hydrophobic neutrals/lipids).

    • Critical: 3-OMD remains bound via ionic interaction.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Chemistry: High pH neutralizes the amine (deprotonates NH

      
       to NH
      
      
      
      ), breaking the ionic bond.
  • Reconstitution: Evaporate eluate under N

    
     at 40°C. Reconstitute in Mobile Phase A (0.1% Formic Acid).
    

Module 3: Visualization of Workflows

Figure 1: Extraction Decision Tree

ExtractionStrategy Start Start: Select Matrix MatrixType Matrix Type? Start->MatrixType PlasmaCSF Plasma / CSF (Low Lipid) MatrixType->PlasmaCSF TissueUrine Brain Tissue / Urine (High Interference) MatrixType->TissueUrine Sensitivity Sensitivity Req? PlasmaCSF->Sensitivity MethodSPE Protocol B: SPE (MCX) TissueUrine->MethodSPE Clean-up required HighSens High Sensitivity (< 5 ng/mL) Sensitivity->HighSens MedSens Routine Analysis (> 10 ng/mL) Sensitivity->MedSens HighSens->MethodSPE Concentration step MethodPPT Protocol A: Acidic PPT (PCA) MedSens->MethodPPT Fast / Simple

Caption: Decision matrix for selecting between Protein Precipitation (PPT) and Solid Phase Extraction (SPE) based on sample complexity and sensitivity needs.

Module 4: Troubleshooting & FAQs

Q1: I am seeing low recovery (< 50%) with Liquid-Liquid Extraction (LLE). Why?

Diagnosis: 3-OMD is too polar (logP ≈ -2.4). Explanation: Unlike non-polar drugs, 3-OMD prefers the aqueous phase over organic solvents like Ethyl Acetate or Hexane. Solution:

  • Abandon standard LLE. It is ineffective for this molecule.

  • Switch to SPE (Protocol B) or use Ethyl Acetate/Butanol (9:1) mixtures at pH 7-8, though recovery will still be suboptimal compared to SPE.

Q2: My chromatographic peaks are splitting or tailing.

Diagnosis: pH mismatch or Column Overload. Explanation: 3-OMD is zwitterionic. If the mobile phase pH is near the pKa (approx 2.2 or 9.1), the molecule splits between ionized and neutral states. Solution:

  • Mobile Phase: Ensure pH is well-controlled. Use 0.1% Formic Acid (pH ~2.7) to keep the carboxylic acid largely protonated and the amine charged.

  • Column Choice: Use a column capable of retaining polar compounds.

    • Recommended:Waters Atlantis T3 (C18 with specific pore chemistry for aqueous retention) or HILIC columns (Amide phase).

Q3: I see a significant interfering peak near 3-OMD.

Diagnosis: Isobaric interference or Structural Analogs. Explanation: L-DOPA (m/z 198) and 3-OMD (m/z 212) are structurally similar. 3-OMD can also suffer interference from endogenous plasma components if protein precipitation is insufficient. Solution:

  • Verify MS Transitions:

    • 3-OMD Precursor: 212.1 m/z

    • Quantifier Product: 166.1 m/z (Loss of Formic Acid/Water)

    • Qualifier Product: 137.1 m/z

  • Chromatography: Ensure baseline separation between L-DOPA and 3-OMD. L-DOPA elutes earlier on C18.

Q4: Samples degrade after 24 hours in the autosampler.

Diagnosis: Oxidative instability. Solution:

  • Temperature: Keep autosampler at 4°C.

  • Acidification: Ensure the final reconstitute contains 0.1% Formic Acid.

  • Antioxidant: Add 5 mM Ascorbic Acid or Sodium Metabisulfite to the reconstitution solvent.

Module 5: Summary of Validated Parameters

ParameterRecommendationRationale
Column C18 (High Aqueous Stable) or PFP (Pentafluorophenyl)PFP offers unique selectivity for phenolic compounds.
Mobile Phase A Water + 0.1% Formic AcidProtonates analytes for +ESI mode.
Mobile Phase B Acetonitrile (or Methanol)MeOH often gives better peak shape for catechols; ACN gives lower backpressure.
Internal Standard 3-Methoxytyrosine-d3 or d4Deuterated analog corrects for matrix effects and extraction loss.
Storage -80°C with AntioxidantsPrevents oxidative deamination.

References

  • Saxer, C., et al. (2004). "Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection." Journal of Chromatography B.

  • Karasawa, T., et al. (2011). "Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (2024). "3-Methoxytyrosine Compound Summary." National Library of Medicine.

  • Agilent Technologies. (2015). "Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS." Application Note. (Note: Cited for extraction chemistry principles of methoxy-catecholamines).

Sources

Technical Support Center: Chromatography Solutions for 3-Methoxytyrosine (3-OMD)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Column Selection & Method Optimization for "Tyrosine, 3-hydroxy-O-methyl-" Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Polarity Trap"

You are likely here because you are struggling to retain or separate "Tyrosine, 3-hydroxy-O-methyl-" (commonly referred to as 3-Methoxytyrosine or 3-OMD ).[1]

The Core Challenge: 3-OMD is a zwitterionic metabolite of L-DOPA.[1][2] Unlike standard lipophilic drugs, it possesses high polarity due to its amino acid backbone.[1] On a standard C18 column, it often elutes in the void volume (


), leading to poor quantification and massive ion suppression in LC-MS.[1] Furthermore, it is structurally isobaric or highly similar to L-DOPA and Dopamine, making resolution critical.[1]

This guide moves beyond generic advice to provide specific, chemically grounded solutions for retaining and separating this specific metabolite.

Module 1: Critical Column Selection

Do not default to a standard C18 column. Your choice must be dictated by your detection method and sample matrix.[1]

The Decision Matrix
FeatureHILIC (Amide) PFP (Pentafluorophenyl) C18 + Ion Pairing
Primary Mechanism Partitioning into water-enriched layer

Interaction & Hydrophobicity
Hydrophobic interaction via surfactant
Best For LC-MS/MS (High Sensitivity)Isomer Separation (Selectivity)UV/ECD (Legacy Methods)
retention of 3-OMD Strong (Elutes late)ModerateStrong (Tunable)
MS Compatibility Excellent (High organic MP)GoodPoor (IP agents suppress ionization)
Sample Diluent Must be high organic (e.g., 80% ACN)Aqueous allowedAqueous allowed
Recommendation 1: The Gold Standard (LC-MS/MS)

Column Chemistry: Amide-bonded HILIC (e.g., Waters BEH Amide, Tosoh Amide-80).[1] Why: The Amide phase forms a stable water layer on the silica surface. 3-OMD partitions into this layer. Unlike bare silica HILIC, Amide columns are less prone to irreversible adsorption and offer better pH stability.

Recommendation 2: The Alternative Selectivity (LC-UV or MS)

Column Chemistry: Propyl-Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5, Waters HSS PFP).[1] Why: The fluorine atoms in the PFP ring create a localized negative dipole that interacts specifically with the phenolic ring of 3-OMD.[1] This "orthogonal" selectivity is superior to C18 for separating 3-OMD from L-DOPA.[1]

Visual Guide: Column Selection Logic

ColumnSelection Start Start: Select Detection Mode MS LC-MS / LC-MS/MS Start->MS High Sensitivity Needed UV UV / Electrochemical (ECD) Start->UV Routine QC / Low Cost HILIC RECOMMENDED: HILIC Amide (High Sensitivity, No IP agents) MS->HILIC Primary Choice PFP ALTERNATIVE: PFP (F5) (High Selectivity for Isomers) MS->PFP If Matrix is Aqueous UV->PFP Modern Approach IPC LEGACY: C18 + Ion Pairing (OSA or SOS reagents) UV->IPC Traditional Method

Figure 1: Decision tree for selecting the stationary phase based on detection limits and instrument capability.

Module 2: Method Optimization & Protocols

Protocol A: HILIC Separation (LC-MS/MS)

Target: 3-OMD in Plasma/Brain Homogenate[1]

1. Mobile Phase Setup:

  • MP A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • MP B: Acetonitrile (Organic).[1][3]

  • Note: Do not use pure water in MP A; buffer is required to mask silanols.[1]

2. The Gradient: HILIC runs "backward" compared to Reversed-Phase.[1]

  • Start: 90% B (High Organic) -> Holds 3-OMD.[1]

  • Elution: Ramp down to 60% B over 5-7 minutes.

  • Wash: Hold at 50% B for 2 minutes.

  • Re-equilibration: Crucial. Return to 90% B and hold for at least 10 column volumes. HILIC layers take longer to rebuild than C18 chains.[1]

3. Sample Diluent (The #1 Error Source): You must dilute your sample in 75-85% Acetonitrile.[1]

  • Failure Mode: Injecting a water-based sample into a HILIC column causes "solvent mismatch," leading to broad, split peaks because the analyte travels faster in the sample plug than the mobile phase.[1]

Protocol B: PFP Separation (LC-UV)

Target: 3-OMD quantification without MS

1. Mobile Phase:

  • Isocratic: 10 mM Potassium Phosphate (pH 2.5) / Methanol (95:5 v/v).[1]

  • Why pH 2.5? It suppresses the ionization of the carboxylic acid on 3-OMD, increasing retention on the hydrophobic portions of the PFP ligand.[1]

Module 3: Troubleshooting (FAQ)

Q1: My 3-OMD retention time is drifting earlier with every injection. Why?

Diagnosis: HILIC De-wetting or Insufficient Equilibration.[1] The Fix:

  • Check Re-equilibration: HILIC columns require 15-20 column volumes between runs to re-establish the water-rich layer on the silica surface.[1]

  • Check Water Content: Ensure your "Organic" channel (MP B) has at least 5% water (e.g., 95% ACN / 5% Water).[1] Completely anhydrous ACN can strip the water layer from the column, causing retention loss.[1]

Q2: I see double peaks for 3-OMD. Is it degrading?

Diagnosis: Solvent Mismatch or Tautomerization.[1] The Fix:

  • Solvent Strength: If using HILIC, is your sample in 100% water? Dilute it 1:4 with Acetonitrile.

  • pH Check: 3-OMD is a zwitterion.[1] If your mobile phase pH is near its pKa (approx 2.2 or 9.3), the molecule splits between charged states.[1] Buffer your mobile phase firmly to pH 3.0-4.0.[1]

Q3: I cannot separate 3-OMD from L-DOPA.

Diagnosis: Lack of Selectivity. The Fix: Switch to a PFP (Pentafluorophenyl) column.[1] The methoxy group on 3-OMD interacts differently with the fluorine ring than the hydroxyl group on L-DOPA.[1] A standard C18 column often fails to distinguish these subtle differences.

Visual Guide: The HILIC Mechanism & Workflow

HILICWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Separation Step1 Equilibration (90% ACN) Build Water Layer Step2 Sample Prep (Dilute in 80% ACN) Prevent Solvent Shock Step1->Step2 Step3 Injection Analyte Partitions into Water Layer Step2->Step3 Step4 Elution Gradient (90% -> 60% ACN) Releases Analyte Step3->Step4

Figure 2: The critical workflow for HILIC separation. Note the emphasis on high-organic sample diluent.

References

  • Waters Corporation. (2020).[1] Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC).

  • Phenomenex. (2018).[1] Optimization of PFP Columns for the Separation of Positional Isomers.[1]

  • PubChem. (2024).[1] 3-Methoxytyrosine (Compound Summary).[1][2][4][5] National Library of Medicine.[1]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [1]

Sources

addressing poor peak shape in "Tyrosine, 3-hydroxy-O-methyl-" chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #OMD-SEP-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Shape & Retention Issues in 3-O-Methyldopa Analysis[1][2]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Tyrosine, 3-hydroxy-O-methyl- , widely recognized in clinical and pharmacological research as 3-O-Methyldopa (3-OMD) .[1][2]

Before troubleshooting, you must recognize that 3-OMD is a zwitterionic molecule containing:

  • A basic amine group (

    
    )[1][2]
    
  • A carboxylic acid group (

    
    )[1][2]
    
  • A phenolic hydroxyl group.[1][2][3]

The Core Problem: Poor peak shape (tailing) almost always stems from the interaction between the positively charged amine group (at acidic pH) and residual negatively charged silanols on the silica column surface.[4] This guide provides the protocols to suppress these interactions and optimize your chromatography.

Part 1: Diagnostic Workflow

Use the following decision tree to identify the specific nature of your chromatographic failure.

TroubleshootingWorkflow Start Start: Identify Issue IssueType What is the primary symptom? Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Fronting Peak Fronting (As < 0.9) IssueType->Fronting Drift Retention Time Drift IssueType->Drift Silanol Cause: Silanol Interaction Tailing->Silanol Overload Cause: Mass Overload Fronting->Overload Equilib Cause: pH/Temp Instability Drift->Equilib Action1 Action: Add Ion-Pair (SOS) OR Switch to HILIC Silanol->Action1 Action2 Action: Dilute Sample OR Increase Column Capacity Overload->Action2 Action3 Action: Buffer pH < 3.0 Thermostat Column Equilib->Action3

Figure 1: Diagnostic logic for 3-OMD separation issues. Follow the path matching your chromatogram's symptoms.

Part 2: Addressing Peak Tailing (The "Silanol Effect")

The Issue

You observe a shark-fin peak shape where the tail drags, causing poor resolution from downstream peaks (like L-DOPA). This occurs because the protonated amine of 3-OMD sticks to the column stationary phase.

Solution A: The "Brute Force" Acidic Method (RP-HPLC)

Best for: Standard C18 columns when you cannot change column chemistry.

Mechanism: Lowering pH below 2.5 protonates the surface silanols (making them neutral Si-OH), preventing them from binding to the 3-OMD amine.[1]

Protocol:

  • Mobile Phase A: Water + 0.1% to 0.2% Formic Acid (or 0.1% TFA for stronger suppression).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • pH Check: Ensure aqueous pH is

    
    .
    
  • Column: Use a high-density C18 column designed for stability at low pH (e.g., Waters Atlantis T3 or Phenomenex Kinetex).[1][2]

Solution B: Ion-Pairing Chromatography (IPC)

Best for: Perfect symmetry and resolving 3-OMD from L-DOPA.[1][2]

Mechanism: An anionic surfactant (Sodium Octyl Sulfate - SOS) is added to the mobile phase.[1][2] It binds to the stationary phase, creating a pseudo-ion-exchange surface that retains the positively charged 3-OMD amine without tailing.[1]

Protocol:

  • Reagent: Sodium Octyl Sulfate (SOS) or Sodium Dodecyl Sulfate (SDS).[1][2]

  • Concentration: 2 mM to 10 mM in the aqueous buffer.

  • Buffer: 50 mM Sodium Phosphate (pH 2.5).

  • Warning: Once a column is used with ion-pairing agents, it is permanently dedicated to that method.[1][2] Do not use it for other assays.

Part 3: Retention & Selectivity (RP vs. HILIC)

If 3-OMD elutes in the void volume (too fast) or co-elutes with interferences, you must switch separation modes.[1][2]

Comparison of Separation Modes
FeatureReversed-Phase (C18)HILIC (Hydrophilic Interaction)
Mechanism Hydrophobic retentionPartitioning into water layer
Elution Order Polar (3-OMD) elutes earlyPolar (3-OMD) elutes late
Peak Shape Prone to tailing (requires acid)Naturally sharper for amines
MS Sensitivity Lower (high water content)Higher (high organic content)
Recommended For Routine UV/ECD analysisLC-MS/MS Bioanalysis
HILIC Protocol (Recommended for MS Detection)

HILIC is superior for 3-OMD because it retains polar amines without aggressive acids.[1][2]

  • Column: Silica or Zwitterionic (e.g., Merck ZIC-HILIC, Waters BEH Amide).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Run: 85% B / 15% A.

  • Result: 3-OMD will retain well away from the void volume with excellent symmetry.[1][2]

Part 4: Sample Preparation (Removing the Matrix)[2]

Direct injection of plasma causes column fouling and "ghost peaks" that interfere with 3-OMD.[1][2]

Protein Precipitation Workflow

Note: Acid precipitation is preferred over organic solvent precipitation for 3-OMD stability.[1]

SamplePrep Plasma 200 µL Plasma Acid Add 20 µL 0.4M Perchloric Acid Plasma->Acid Vortex Vortex (30 sec) Acid->Vortex Centrifuge Centrifuge (10k x g, 10 min) Vortex->Centrifuge Inject Inject Supernatant (HPLC-ECD/MS) Centrifuge->Inject

Figure 2: Perchloric acid precipitation workflow for catecholamine metabolites.

Critical Step: If using LC-MS, perchloric acid can suppress ionization.[1][2] Use Trichloroacetic acid (TCA) or simple Methanol precipitation (1:3 ratio) instead for MS applications.[1][2]

Part 5: Detection-Specific FAQs

Q: I am using Electrochemical Detection (ECD) and the baseline is noisy.

  • A: 3-OMD requires high oxidation potential.[1][2]

    • Check: Ensure your mobile phase is degassed thoroughly.[1][2] Oxygen is electroactive.[1][2]

    • Passivation: Passivate your system with 6M Nitric Acid (remove column first!) to remove iron contaminants that cause noise.[1][2]

    • Electrode: Polish the glassy carbon electrode with alumina slurry if sensitivity drops.[1][2]

Q: My LC-MS/MS signal for 3-OMD is suppressing.

  • A: This is likely a matrix effect.[1][2]

    • Solution: Switch to a Deuterated Internal Standard (3-OMD-d3).

    • Divert Valve: Divert the first 1-2 minutes of flow (containing salts/proteins) to waste before the 3-OMD peak elutes.[1]

References

  • Simultaneous determination of levodopa and 3-O-methyldopa in human plasma. Journal of Chromatography B. (Describes the Ion-Pairing RP-HPLC method with ECD).

  • HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites. Journal of Chromatography B. (Establishes the HILIC protocol for superior MS sensitivity).

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation Application Note. (Foundational theory on silanol interactions).[1][2]

  • PubChem Compound Summary: 3-Hydroxy-N-methyl-L-tyrosine / 3-O-Methyldopa. (Chemical property verification). [2]

Sources

improving the recovery of "Tyrosine, 3-hydroxy-O-methyl-" from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the recovery of "Tyrosine, 3-hydroxy-O-methyl-" (3-O-Methyldopa) from biological samples. Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Chemists.

Analyte Identification & Disambiguation

Before proceeding, it is critical to verify the exact chemical identity. The nomenclature "Tyrosine, 3-hydroxy-O-methyl-" most commonly refers to 3-O-Methyldopa (3-OMD) , a major metabolite of L-DOPA formed by Catechol-O-methyltransferase (COMT).

  • Target Analyte: 3-O-Methyldopa (3-OMD) / 3-Methoxytyrosine[1]

  • CAS Number: 7636-26-2 (L-isomer)

  • Biological Context: Parkinson’s disease monitoring; AADC deficiency diagnosis.

  • Chemical Nature: Amphoteric, polar zwitterion.

Warning: Do not confuse this with O-Methyl-L-tyrosine (4-Methoxy-phenylalanine, CAS 6230-11-1), which is methylated at the 4-position and is a tyrosine hydroxylase inhibitor, not a metabolic product of L-DOPA.

Biological Pathway & Context

Understanding the formation of 3-OMD is essential for interpreting recovery data, as it often co-exists with high levels of L-DOPA and Dopamine.

G LDOPA L-DOPA (Levodopa) Dopamine Dopamine LDOPA->Dopamine AADC (Decarboxylation) OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD COMT (Methylation) HVA Homovanillic Acid (HVA) Dopamine->HVA MAO + COMT OMD->HVA Transamination (Minor Route)

Figure 1: Metabolic pathway of L-DOPA showing the formation of 3-OMD via COMT. High plasma levels of 3-OMD (relative to L-DOPA) are common due to its longer half-life (approx. 15 hours).

Troubleshooting Guide: Recovery & Stability
Category A: Low Extraction Recovery

Q: I am getting <50% recovery using standard methanol protein precipitation. Why? A: While methanol precipitation is common, 3-OMD is a polar zwitterion.

  • Protein Binding: 3-OMD binds to plasma proteins. Neutral organic solvents may precipitate proteins too rapidly, trapping the analyte inside the protein pellet.

  • Solubility: The zwitterionic form has poor solubility in pure organic solvents.

  • Solution: Acidify the sample before or during precipitation. Add 0.1% Formic Acid or use 0.4 M Perchloric Acid (PCA) . Acidification disrupts protein binding and keeps the analyte in a protonated, soluble state.

Q: My recovery is inconsistent between plasma lots (Matrix Effect). A: This indicates ion suppression in LC-MS/MS, likely from phospholipids that co-elute with 3-OMD.

  • Diagnosis: Monitor the phospholipid transition (m/z 184 -> 184) during your run.

  • Solution: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) . A Mixed-Mode Cation Exchange (MCX) plate is superior because it locks the positively charged amine of 3-OMD while washing away neutral lipids and phospholipids.

Category B: Chromatographic Issues

Q: I see peak tailing or splitting for 3-OMD. A: This is classic zwitterion behavior on standard C18 columns.

  • Cause: Secondary interactions with free silanol groups on the column stationary phase.

  • Solution:

    • Column Selection: Use a column designed for polar retention, such as Waters Atlantis T3 or Phenomenex Kinetex PFP .

    • Mobile Phase: Ensure your aqueous phase has sufficient ionic strength. Use 0.1% Formic Acid or 10 mM Ammonium Formate . Avoid neutral pH.

Q: L-DOPA is interfering with my 3-OMD signal. A: L-DOPA (m/z 198) and 3-OMD (m/z 212) are structurally similar.

  • Issue: If L-DOPA is present at very high concentrations (e.g., Cmax samples), isotopic contribution or fragmentation crosstalk can occur.

  • Solution: Ensure baseline chromatographic separation. The PFP (Pentafluorophenyl) phase offers distinct selectivity for these aromatic compounds compared to C18.

Category C: Stability [2][3][4]

Q: Is 3-OMD stable during freeze-thaw cycles? A: Yes, 3-OMD is significantly more stable than L-DOPA or Dopamine because the oxidation-prone 3-hydroxyl group is methylated.

  • Data: Stable for at least 3 freeze-thaw cycles and up to 2 years at -70°C.

  • Precaution: If analyzing L-DOPA simultaneously, you must use an antioxidant (e.g., Sodium Metabisulfite) and acidify the plasma immediately upon collection. This protects L-DOPA but does not harm 3-OMD.

Optimized Experimental Protocols
Protocol A: High-Throughput Acidic Protein Precipitation (PPT)

Best for: Routine clinical monitoring where sensitivity requirements are moderate (>50 ng/mL).

StepActionCritical Note
1. Aliquot Transfer 50 µL Plasma/Serum to a plate.
2. IS Addition Add 20 µL Internal Standard (3-OMD-d3).Use deuterated IS to compensate for matrix effects.
3. Precipitation Add 150 µL of 0.4 M Perchloric Acid (PCA) .Crucial: Acid precipitates proteins and stabilizes the analyte.
4. Vortex Vortex vigorously for 30 seconds.
5. Centrifuge Centrifuge at 4,000 x g for 10 min at 4°C.
6. Dilution Transfer supernatant to a clean plate. Dilute 1:1 with 0.1% Formic Acid in Water .Diluting reduces the acid strength to protect the HPLC column.
Protocol B: High-Purity MCX Solid Phase Extraction (SPE)

Best for: Low-level detection, urine samples, or when eliminating matrix effects is paramount.

Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Pre-treatment: Mix 100 µL Plasma + 100 µL 4% H3PO4 (Phosphoric Acid).

    • Why: Acidifies sample to pH < 3, ensuring 3-OMD amine is protonated (charged).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (1 mL/min).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water .

    • Why: Removes proteins and hydrophilic interferences; analyte stays bound via ion exchange.

  • Wash 2 (Organic): 1 mL Methanol .

    • Why: Removes neutral lipids and hydrophobic interferences. Analyte remains bound.

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Why: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N2; reconstitute in Mobile Phase A.

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Recovery / Sensitivity CheckMatrix Check Matrix Effect (Post-Column Infusion) Start->CheckMatrix MatrixHigh High Ion Suppression? CheckMatrix->MatrixHigh UseSPE Switch to MCX SPE (Protocol B) MatrixHigh->UseSPE Yes CheckTrapping Check Protein Trapping MatrixHigh->CheckTrapping No Acidify Use Acidic PPT (Protocol A: PCA/TCA) CheckTrapping->Acidify Precipitate is clumpy? CheckCol Check Chromatography (Tailing Peaks?) CheckTrapping->CheckCol Recovery still low ChangeCol Switch to Atlantis T3 or Kinetex PFP CheckCol->ChangeCol Yes

Figure 2: Decision matrix for diagnosing and resolving recovery issues for 3-OMD.

References
  • César, I. C., et al. (2011). Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vlase, L., et al. (2013). Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring. Studia Universitatis Babes-Bolyai, Chemia. Link

  • Bhatia, P., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Breast Cancer Drugs (Methodology Reference for SPE). Molecules. Link

  • Peaston, R. T., & Weinkove, C. (2004). Measurement of catecholamines and their metabolites. Annals of Clinical Biochemistry. (Foundational reference for catecholamine stability). Link

  • Waters Corporation. Oasis MCX Care & Use Manual. (Reference for Mixed-Mode Cation Exchange mechanism). Link

Sources

Validation & Comparative

cross-validation of "Tyrosine, 3-hydroxy-O-methyl-" analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cross-Validation of LC-MS/MS and HPLC-ECD Methodologies Analyte: Tyrosine, 3-hydroxy-O-methyl- (CAS: 5763-08-6)

Executive Summary: The Analytical Imperative

In the therapeutic monitoring of Parkinson’s Disease (PD), 3-O-Methyldopa (3-OMD) —chemically 3-Methoxy-4-hydroxy-L-phenylalanine—is the primary metabolite of L-DOPA formed by Catechol-O-methyltransferase (COMT).

Why this matters: 3-OMD has a long half-life (approx. 15 hours) compared to L-DOPA (1 hour). Accumulation of 3-OMD competes with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1), potentially diminishing therapeutic efficacy. Therefore, robust quantification of 3-OMD is critical for evaluating COMT inhibitor efficacy (e.g., Entacapone, Opicapone).

The Challenge: Differentiating 3-OMD from its structural analogs (L-DOPA, Dopamine, and 3-Methoxytyramine) requires high selectivity. This guide cross-validates the modern gold standard (LC-MS/MS ) against the traditional, high-sensitivity standard (HPLC-ECD ).

Part 1: The Biological & Chemical Context[1][2][3][4]

To validate a method, one must understand the generation and stability of the analyte. 3-OMD is an amino acid, retaining the carboxylic acid group, unlike 3-Methoxytyramine (3-MT), which is a decarboxylated amine.

Diagram 1: Metabolic Pathways & Analytical Targets

This diagram illustrates the competition at the BBB and the specific enzymatic conversion of L-DOPA to 3-OMD.

MetabolicPathway LDOPA L-DOPA (Therapeutic Agent) OMD 3-O-Methyldopa (3-OMD) *Target Analyte* LDOPA->OMD COMT (Liver/Peripheral) DA Dopamine LDOPA->DA AADC BBB Blood-Brain Barrier (LAT1 Transporter) LDOPA->BBB Transport OMD->BBB Competition (Inhibits L-DOPA Entry) MT 3-Methoxytyramine (3-MT) DA->MT COMT Brain Brain Tissue (Therapeutic Site) BBB->Brain

Caption: 3-OMD accumulation (Red) competes with L-DOPA (Blue) for BBB transport. Analytical specificity must distinguish 3-OMD from 3-MT.

Part 2: Method A - LC-MS/MS (The Specificity Standard)

Status: Current Gold Standard for Bioequivalence Studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity, eliminating the "co-elution" risks common in UV or fluorescence methods.

1. Mechanistic Principle
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • Differentiation: 3-OMD (MW 211.2) is distinguished from L-DOPA (MW 197.2) by mass, and from isomeric impurities by fragmentation patterns.[2]

2. Detailed Protocol
  • Internal Standard (IS): Crucial. Use Deuterated 3-OMD (3-OMD-d3) or Carbidopa. Do not use a non-structural analog.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 200 µL Plasma.

    • Add 20 µL Internal Standard (1 µg/mL).

    • Add 600 µL 0.4 M Perchloric Acid (HClO4) or ice-cold Methanol with 0.1% Formic Acid .

      • Expert Note: Acid precipitation stabilizes the catechol/phenol moiety better than solvent precipitation alone.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Inject supernatant directly.[1]

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Atlantis T3 or equivalent polar-embedded C18), 150 x 2.1 mm, 3 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 90% B over 5 minutes. (3-OMD is relatively polar; retention requires high aqueous start).

  • MS/MS Transitions (MRM):

    • 3-OMD: m/z 212.1 [M+H]+ → 166.1 (Quantifier), 149.1 (Qualifier).

    • IS (Carbidopa): m/z 227.1 → 181.1.

Part 3: Method B - HPLC-ECD (The Sensitivity Standard)

Status: Cost-effective alternative; higher sensitivity for catechols but requires rigorous maintenance.

Electrochemical Detection (ECD) utilizes the oxidation of the phenolic hydroxyl groups. While 3-OMD has one methoxy group, the remaining hydroxyl group at position 4 allows for oxidative detection, though at a higher potential than L-DOPA.

1. Mechanistic Principle
  • Coulometric Detection: Analytes pass through a porous graphite electrode.

  • Redox: The phenol group is oxidized to a quinone-like radical.

  • Selectivity: Achieved by "Hydrodynamic Voltammograms"—setting the detector voltage specifically for 3-OMD (+400 to +750 mV) while screening out interferences at lower potentials.

2. Detailed Protocol
  • Sample Preparation:

    • Must use Solid Phase Extraction (SPE) or Alumina extraction to remove interferences, as ECD is less specific than MS.

    • Step: Adsorb plasma onto Alumina at pH 8.6; wash with water; elute with 0.1 M Acetic Acid.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (3-5 µm).

    • Mobile Phase: Citrate-Phosphate Buffer (pH 3.0 to 4.0) + Ion Pairing Agent (OSA or SOS) + EDTA + Methanol (5-10%).

      • Expert Note: The Ion Pairing Agent (Octyl Sulfate) is mandatory to retain the polar zwitterionic 3-OMD on the hydrophobic column.

    • Detector Settings:

      • Cell 1 (Screening): +150 mV (Oxidizes highly reactive species).

      • Cell 2 (Detection): +750 mV (Oxidizes 3-OMD).

Part 4: Cross-Validation & Performance Comparison

To validate the method, you must prove that Method B (ECD) yields statistically equivalent results to Method A (MS/MS).

1. Comparative Metrics Table
FeatureLC-MS/MS (Method A)HPLC-ECD (Method B)
Linearity Range 50 – 5000 ng/mL10 – 2000 ng/mL
LOD (Sensitivity) ~10 ng/mL~1-5 ng/mL (Superior)
Selectivity High (Mass based)Moderate (Redox based)
Throughput High (5 min run)Low (15-20 min run)
Sample Prep Simple (Precipitation)Complex (SPE/Alumina)
Interference Risk Low (Isobaric only)High (Co-eluting redox active)
2. Validation Workflow

This diagram outlines the logic for cross-validating the two methods using clinical samples.

ValidationWorkflow cluster_MS Method A (Reference) cluster_ECD Method B (Test) Sample Pooled Plasma Sample (Spiked & Patient) Split Split Aliquots Sample->Split PrepA Protein Precip (HClO4) Split->PrepA PrepB Alumina Extraction (SPE) Split->PrepB RunA LC-MS/MS (MRM 212->166) PrepA->RunA Analysis Statistical Comparison (Bland-Altman Plot) RunA->Analysis RunB HPLC-ECD (+750 mV) PrepB->RunB RunB->Analysis Outcome Validation Success: Slope 0.95-1.05 r² > 0.98 Analysis->Outcome

Caption: Parallel processing of split samples ensures that variances are methodological, not biological.

3. Statistical Criteria for Acceptance

To declare the methods "Cross-Validated," the following data must be generated:

  • Passing-Bablok Regression: Plot Method A (X-axis) vs. Method B (Y-axis).

    • Acceptance: Slope confidence interval must include 1.0; Intercept confidence interval must include 0.

  • Bland-Altman Plot: Plot the mean of the two methods vs. the difference.

    • Acceptance: 95% of data points must fall within ±1.96 SD of the mean difference.

  • Intra-day Precision: CV < 5% for both methods at 100 ng/mL.

Part 5: Troubleshooting & Expert Insights
1. The Stability Trap
  • Observation: 3-OMD is more stable than L-DOPA or Dopamine because the 3-methoxy group prevents the formation of the unstable o-quinone structure.

  • Protocol: However, if analyzing in a panel with L-DOPA, you must use Sodium Metabisulfite (Na2S2O5) and EDTA in the collection tubes.

    • Storage: Plasma is stable at -70°C for >2 years.[3] Avoid repeated freeze-thaw cycles (>3 cycles degrades 3-OMD by ~10%).

2. The "Ghost Peak" in LC-MS
  • Issue: Ion suppression in ESI mode due to phospholipids.

  • Solution: If using Protein Precipitation, monitor the "Phospholipid" transition (m/z 184 -> 184) to ensure it doesn't co-elute with 3-OMD. If it does, switch to an Osttro or Captiva lipid-removal plate.

3. pH Sensitivity in HPLC-ECD
  • Issue: Drifting retention times.

  • Causality: 3-OMD is zwitterionic. Small changes in mobile phase pH (e.g., 3.0 vs 3.2) significantly alter its interaction with the ion-pairing agent.

  • Fix: Use a precise pH meter and buffer the mobile phase heavily (50mM Phosphate) rather than just adjusting water with acid.

References
  • Simultaneous determination of L-DOPA and 3-O-methyldopa in human plasma by LC-MS/MS.

    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Relevance: Establishes the MRM transitions and protein precipit
  • Interference from 3-O-Methyldopa with Ultra–High Performance LC-MS/MS Measurements of Plasma Metanephrines.

    • Source: Clinical Chemistry.[4]

    • Relevance: Critical data on chromatographic separation and interference risks.[5]

  • Stability of 3-Methoxytyrosine and C

    • Source: Clinical Biochemistry / NIH.
    • Relevance: Defines storage conditions (-70°C) and freeze-thaw limits.
  • Analysis of Catecholamines by HPLC with Electrochemical Detection.

    • Source: JASCO Applic
    • Relevance: Provides the baseline parameters for the ECD method comparison.

Sources

Comparative Guide: L- vs. D- Tyrosine, 3-hydroxy-O-methyl- (4-O-Methyldopa)

[1]

Executive Summary

Tyrosine, 3-hydroxy-O-methyl- (4-O-Methyldopa) is a structural analog of the neurotransmitter precursor L-DOPA.[1] While the L-isomer (L-4-OMD) is a minor physiological metabolite formed by Catechol-O-Methyltransferase (COMT), the D-isomer (D-4-OMD) is a synthetic stereoisomer primarily used as a chiral standard or negative control in transport studies.[1]

The critical divergence between these isomers lies in their biological recognition :

  • L-Isomer: Recognized by the L-type Amino Acid Transporter 1 (LAT1), allowing blood-brain barrier (BBB) penetration; acts as a substrate for further (albeit slow) metabolism.[1]

  • D-Isomer: Exhibits negligible affinity for LAT1, does not cross the BBB efficiently, and remains metabolically inert, making it an ideal internal standard for chiral chromatography.

Chemical Identity & Structural Logic[1]

FeatureL-Isomer (L-4-OMD)D-Isomer (D-4-OMD)
IUPAC Name (2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid(2R)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
CAS Number 4368-01-8 (General/L-form ref)N/A (Specific D-form often unlisted; custom synthesis)
Stereochemistry S-configuration at

-carbon
R-configuration at

-carbon
Key Functional Group 4-Methoxy (Para-O-Methyl)4-Methoxy (Para-O-Methyl)
Primary Utility Minor metabolite, Impurity StandardChiral Control, Stereoselectivity Probe
Structural Visualization (COMT Regioselectivity)

The formation of 4-O-Methyldopa is a result of the regioselectivity of COMT acting on L-DOPA.[1] While COMT prefers the 3-hydroxyl (meta), a small fraction (~8-10%) is methylated at the 4-hydroxyl (para).[1]

COMT_MetabolismLDOPAL-DOPA(3,4-dihydroxy-L-phenylalanine)COMTEnzyme: COMT+ SAM (Cofactor)LDOPA->COMTL3OMD3-O-Methyldopa(Major Metabolite, >90%)[3-Methoxy-4-hydroxy]COMT->L3OMDMeta-Methylation(Preferred)L4OMD4-O-Methyldopa(Minor Metabolite, <10%)[3-Hydroxy-4-methoxy]COMT->L4OMDPara-Methylation(Minor)

Figure 1: Metabolic divergence of L-DOPA.[1] The green node highlights the specific L-isomer of the topic compound.[1]

Biological Performance Comparison

A. Transport Mechanisms (LAT1 Selectivity)

The most significant functional difference is the interaction with the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , which governs entry into the brain.

  • L-4-OMD: Acts as a low-affinity substrate.[1] It competes with L-DOPA and other large neutral amino acids (LNAAs) for transport.[1] Accumulation of O-methylated metabolites can competitively inhibit L-DOPA uptake, contributing to the "wearing-off" phenomenon in Parkinson's therapy, although 3-OMD is the primary culprit due to its higher abundance.[1]

  • D-4-OMD: LAT1 is highly stereoselective for L-amino acids.[1] The D-isomer is excluded from the transporter binding pocket.[1] Consequently, D-4-OMD does not cross the BBB and remains restricted to the plasma compartment in in vivo models.[1]

B. Metabolic Stability & Toxicity[1][2]
  • Oxidative Stress: L-4-OMD retains a free hydroxyl group at the meta position (position 3).[1] Like other catechols/phenols, it can undergo oxidation to form quinone intermediates, potentially contributing to oxidative stress, though less potently than L-DOPA (which is a catechol).

  • Inertness: The D-isomer is not recognized by L-amino acid decarboxylase (AADC) or monoamine oxidase (MAO), rendering it metabolically stable.[1] It does not generate reactive downstream metabolites (e.g., dopamine analogs).

Comparative Data Summary
ParameterL-Tyrosine, 3-hydroxy-O-methyl-D-Tyrosine, 3-hydroxy-O-methyl-
LAT1 Affinity (

)
Moderate (~50-100

M)
Negligible / Non-binding
BBB Permeability Permeable (Carrier-mediated)Impermeable (Passive diffusion only)
Metabolic Fate Excreted or conjugated (Sulfation/Glucuronidation)Excreted unchanged
Physiological Role Minor metabolite of L-DOPANone (Xenobiotic)
Detection (HPLC-ED) Retention Time: ~49 min (Method dependent)Separable on Chiral Column

Experimental Protocols

Protocol 1: Chiral Separation & Quantification (HPLC-ED)

Purpose: To separate and quantify L- and D- isomers of 4-O-Methyldopa in biological samples, distinguishing them from the major 3-OMD metabolite.[1]

Reagents:

  • Mobile Phase: 92% Phosphate buffer (pH 2.88), 8% Methanol.

  • Column: Chiral-AGP (alpha1-acid glycoprotein) or Crown Ether based column (e.g., Crownpak CR-I) for D/L separation.[1] Note: Standard C18 separates 3-OMD from 4-OMD but not L from D.[1]

Workflow:

  • Sample Prep: Precipitate plasma proteins using 0.4 M Perchloric acid (1:1 v/v). Centrifuge at 12,000 x g for 10 min.

  • Injection: Inject 20

    
    L of supernatant onto the Chiral column.
    
  • Detection: Electrochemical Detection (ECD).[1]

    • Screening Electrode: +0.05 V (Reduces noise).[1][2]

    • Analytical Electrode: +0.35 V (Oxidizes the 3-OH group).[1]

  • Analysis:

    • L-4-OMD elutes after L-3-OMD.[1]

    • D-4-OMD elutes at a distinct time (usually earlier on Crownpak, later on AGP depending on pH).[1]

    • Self-Validation: Spike samples with authentic D-isomer standard to confirm peak identity.

Protocol 2: Competitive Transport Assay (LAT1 Function)

Purpose: To verify the transport affinity of the L-isomer vs. the inert D-isomer.[1]

System: Xenopus laevis oocytes expressing human LAT1 and 4F2hc (chaperone).[1]

  • Preparation: Inject oocytes with cRNA for LAT1/4F2hc.[1] Incubate 2-3 days.

  • Uptake Buffer: Na+-free choline buffer (LAT1 is Na+-independent).

  • Substrate: [

    
    C]-L-Leucine (Standard LAT1 substrate).
    
  • Competition:

    • Control: [

      
      C]-L-Leu alone.
      
    • Test A: [

      
      C]-L-Leu + 100 
      
      
      M L-4-OMD .[1]
    • Test B: [

      
      C]-L-Leu + 100 
      
      
      M D-4-OMD .
  • Measurement: Lyse oocytes and count radioactivity (CPM).

  • Result Interpretation:

    • Significant reduction in CPM in Test A indicates L-4-OMD competes for LAT1.[1]

    • No reduction in CPM in Test B indicates D-4-OMD is not a substrate/inhibitor.[1]

Mechanistic Diagram: Transport & Effect

Transport_Mechanismcluster_BloodBlood Plasmacluster_BBBBlood-Brain Barrier (Endothelium)cluster_BrainBrain ParenchymaL_IsoL-4-OMD(Substrate)LAT1Transporter: LAT1(Selectivity Filter)L_Iso->LAT1BindsD_IsoD-4-OMD(Inert)D_Iso->LAT1No Binding(Excluded)LDOPAL-DOPALDOPA->LAT1BindsBrain_LL-4-OMD Accumulation(Minor Competition)LAT1->Brain_LTransportTargetDopamine Synthesis(L-DOPA Pathway)LAT1->TargetTransportBrain_L->TargetInhibits Uptake(Weakly)

Figure 2: Differential transport logic. L-4-OMD competes with L-DOPA for LAT1 entry, while D-4-OMD is excluded.[1]

References

  • Ishimitsu, T., & Hirose, S. (1985). The formation of 3-hydroxy-4-methoxyphenylalanine and 3-hydroxy-4-methoxyphenethylamine in plasma during levodopa therapy in patients with Parkinson's disease.[1][3] Chemical & Pharmaceutical Bulletin, 32(8), 3320–3322. Link

  • Nissinen, E. (1984). Analysis of catechol-O-methyltransferase activity by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B, 309, 156-161. Link[1]

  • Contin, M., & Martinelli, P. (2010).[4] Pharmacokinetics of levodopa. Journal of Neurology, 257(2), S253-S261. Link[1]

  • Müller, T., et al. (2002). The role of 3-O-methyldopa in the side effects of L-dopa. Neurochemical Research, 33(3), 401–411. (Context on O-methylated metabolite toxicity). Link

  • Hawkins, R. A., et al. (2006).[5] Structure of the blood-brain barrier and its role in the transport of amino acids. Journal of Nutrition, 136(1), 218S–226S.[5] Link

comparative metabolomics of "Tyrosine, 3-hydroxy-O-methyl-" pathways

[1]

In the pharmacokinetics of Levodopa (L-DOPA), 3-Methoxytyrosine (also known as 3-O-Methyldopa or 3-OMD ) acts as a critical metabolic bottleneck.[1][2] Chemically defined as Tyrosine, 3-hydroxy-O-methyl-, this metabolite is formed when Catechol-O-methyltransferase (COMT) methylates L-DOPA.[1][2]

While L-DOPA is the gold standard for Parkinson’s Disease (PD) management, its conversion to 3-OMD represents a "metabolic shunt"—a pathway that not only wastes the therapeutic precursor but generates a metabolite that actively competes with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1).[1][2]

This guide objectively compares analytical methodologies for profiling the 3-OMD pathway. We contrast the industry-standard LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) against traditional HPLC-ECD (Electrochemical Detection) and HPLC-UV , providing a roadmap for researchers to accurately quantify this biomarker to validate next-generation COMT inhibitors (e.g., Opicapone).[1][2]

Pathway Analysis: The L-DOPA/3-OMD Axis[1][2]

To understand the analytical challenge, one must visualize the competitive kinetics. The goal of PD therapy is to maximize the vertical pathway (Dopamine synthesis) and minimize the horizontal pathway (3-OMD formation).[1]

Figure 1: The Competitive Metabolic Network of L-DOPA This diagram illustrates the diversion of L-DOPA toward 3-OMD by COMT and the blockage of this route by inhibitors like Entacapone and Opicapone.[1][2]

LDOPA_PathwayLDOPAL-DOPA(Therapeutic Precursor)AADCAADC(Decarboxylase)LDOPA->AADCCOMTCOMT(Methyltransferase)LDOPA->COMTLAT1LAT1 Transporter(BBB Crossing)LDOPA->LAT1Transport to BrainDopamineDopamine(Active Neurotransmitter)HVAHomovanillic Acid(HVA)Dopamine->HVADegradation (MAO/COMT)OMD3-O-Methyldopa(3-OMD)(Inactive Competitor)OMD->LAT1Competes for EntryAADC->DopaminePrimary ActivationCOMT->OMDMetabolic ShuntInhibitorCOMT Inhibitors(Entacapone/Opicapone)Inhibitor->COMTInhibition

Caption: L-DOPA metabolism showing the competition between activation (Dopamine) and inactivation (3-OMD).[1][2] 3-OMD accumulation inhibits L-DOPA transport.[1][2]

Comparative Analytical Methodologies

Accurate quantification of 3-OMD is challenging due to its structural similarity to L-DOPA and Dopamine, and its high endogenous concentration relative to other metabolites.[1][2]

Comparison Matrix: LC-MS/MS vs. HPLC-ECD
FeatureLC-MS/MS (Targeted Metabolomics) HPLC-ECD (Electrochemical) HPLC-UV / Fluorescence
Principle Mass-to-charge ratio (

) filtering via Triple Quadrupole.[1][2]
Oxidation/Reduction potential at electrode surface.UV absorption or native fluorescence.
Specificity Superior. Distinguishes 3-OMD (

212→166) from isomers and matrix interferences.[1][2]
Moderate. Susceptible to co-eluting electroactive compounds.Low. Requires high concentrations; prone to matrix noise.
Sensitivity (LLOQ) High (<10 ng/mL). Suitable for endogenous baseline & trace analysis.Moderate (50-100 ng/mL). Good for dosed PK, poor for baseline.[1][2]Low (>200 ng/mL). Often insufficient for trough levels.
Throughput High. Rapid gradients (<3 min run time).Low. Long equilibration and run times (>15 min).Medium.
Sample Prep Simple. Protein precipitation (MeOH/ACN).Complex. Often requires Alumina extraction or SPE.[3]Variable. May require derivatization.
Primary Use Case Clinical Trials, PK/PD Modeling, Biomarker Discovery. Routine Clinical Monitoring (Legacy).Low-resource settings.[1][2]
Expert Insight: Why LC-MS/MS Wins

While HPLC-ECD was the historical standard, it suffers from "electrochemical drift" and interference from dietary catecholamines.[1][2] LC-MS/MS is the self-validating choice because it uses stable isotope-labeled internal standards (e.g., 3-OMD-d3) to correct for matrix effects and recovery losses dynamically—a requirement for regulatory acceptance (FDA/EMA) in drug development.[1][2]

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 3-OMD in human plasma to assess COMT activity.[1][2] Instrumentation: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).

Step 1: Reagents & Standards
  • Analyte: 3-Methoxy-L-tyrosine (Sigma/Merck).[1][2]

  • Internal Standard (IS): 3-Methoxy-L-tyrosine-d3 (CDN Isotopes).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Sample Preparation (Protein Precipitation)
  • Rationale: 3-OMD is stable but protein-bound.[1][2] Acidic precipitation maximizes recovery.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Methanol containing the Internal Standard (200 ng/mL).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Atlantis T3, 2.1 x 100mm, 3µm) to retain polar catechol-derivatives.

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions (Positive Mode ESI+):

    • 3-OMD:

      
       (Quantifier), 
      
      
      (Qualifier).[1]
    • IS (3-OMD-d3):

      
      .[1][2]
      
  • Run Time: 3.5 minutes.

Step 4: Data Validation Criteria
  • Linearity:

    
     over range 10 – 5000 ng/mL.
    
  • Accuracy: ±15% of nominal value (±20% at LLOQ).

  • Precision: CV < 15%.[4]

Case Study: Optimizing COMT Inhibition

Scenario: A Phase IIb study comparing a novel COMT inhibitor ("Drug X") against Entacapone. Hypothesis: Drug X will result in lower plasma 3-OMD AUC (Area Under Curve) and higher L-DOPA availability than Entacapone.[1][2]

Workflow Visualization:

Workflowcluster_0Clinical Phasecluster_1Metabolomics Phasecluster_2Data OutputDosingPatient Dosing(L-DOPA + Inhibitor)SamplingPlasma Sampling(0, 1, 2, 4, 8, 12, 24h)Dosing->SamplingPrepProtein Precipitation(MeOH + IS)Sampling->PrepAnalysisLC-MS/MS Profiling(Target: 3-OMD, L-DOPA)Prep->AnalysisPK_CalcPK Calculation(AUC ratio: L-DOPA/3-OMD)Analysis->PK_CalcDecisionEfficacy DecisionPK_Calc->Decision

Caption: Experimental workflow for comparative metabolomics of COMT inhibitors.

Results Interpretation: In this study, 3-OMD levels serve as the inverse surrogate for efficacy.[1][2]

  • High 3-OMD: Indicates "leakage" in the COMT blockade (poor inhibition).[1][2]

  • Low 3-OMD: Indicates tight COMT blockade, forcing L-DOPA toward Dopamine synthesis.[1][2]

  • Data Note: Entacapone typically reduces 3-OMD by ~40-50%.[1][2] Next-generation inhibitors (e.g., Opicapone) can achieve >60% reduction due to longer residence time, which LC-MS/MS can track accurately even at trough levels (24h post-dose).[1]

References

  • PubChem. 3-Methoxytyrosine (Compound Summary).[1][2][5] National Library of Medicine. Available at: [Link]

  • Bhatia, R. et al. (2022). Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker.[1][2] Frontiers in Oncology. Available at: [Link]

  • César, I.C. et al. (2011). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Peitzsch, M. et al. (2021). A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma.[1][2] Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Müller, T. (2019). Catechol-O-methyltransferase inhibitors in Parkinson's disease.[1][2][6][7] Drugs.[7][8][9][10][11] Available at: [Link]

Comprehensive Quality Assessment of Synthetic 3-Methoxytyrosine (3-OMD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

Tyrosine, 3-hydroxy-O-methyl- , commonly known as 3-Methoxytyrosine (3-OMD) or 3-O-Methyldopa , is the primary metabolite of L-DOPA formed by catechol-O-methyltransferase (COMT).[1] In drug development—particularly for Parkinson’s disease—synthetic 3-OMD serves as a critical Reference Standard (RS) to quantify COMT activity and monitor L-DOPA pharmacokinetics.[1]

The Problem: Commercial synthetic 3-OMD often contains trace impurities that mimic the analyte in biological assays.[1] Specifically, contamination with L-DOPA (precursor), D-enantiomers (chiral impurity), or Regioisomers (4-O-methyl analog) can disastrously skew bioequivalence data.[1]

The Solution: This guide compares three orthogonal analytical workflows to validate the purity of synthetic 3-OMD. We demonstrate that while HPLC-UV is sufficient for routine batch release, LC-MS/MS and qNMR are required for definitive structural certification and trace impurity profiling.[1]

Structural & Impurity Analysis

Before assessing purity, we must understand the "Failure Modes" of synthesis. The methylation of L-DOPA is rarely 100% regioselective.[1]

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the origin of critical impurities during the synthesis of 3-OMD.[1]

G LDOPA L-DOPA (Precursor) Methylation Methylation (COMT or Chemical) LDOPA->Methylation Target 3-OMD (Target: 3-Methoxy-4-hydroxy) Methylation->Target Major Product Impurity1 Impurity A: Unreacted L-DOPA Methylation->Impurity1 Incomplete Rxn Impurity2 Impurity B: Iso-3-OMD (4-Methoxy-3-hydroxy) Methylation->Impurity2 Regio-error Impurity3 Impurity C: D-Enantiomer (Racemization) Methylation->Impurity3 Chiral inversion

Caption: Figure 1. Synthetic pathways showing the origin of critical impurities (Red) relative to the target 3-OMD (Green).[1]

Comparative Analytical Protocols

We evaluated three methods for assessing 3-OMD purity. The "Performance" is defined by Specificity (ability to distinguish isomers) and Sensitivity (LOD).

Method A: HPLC-ECD (Electrochemical Detection)

Best for: Trace detection of oxidizable impurities (L-DOPA).[1]

Mechanism: 3-OMD and L-DOPA are electroactive.[1] ECD offers superior sensitivity to UV for catechols but lacks structural specificity.

Protocol:

  • Column: C18 Reverse Phase (e.g., Atlantis T3, 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 85:15 Water:Methanol with 0.05% Formic Acid + ion-pairing agent (OSA).[1]

  • Detection: Dual-electrode Coulometric detector (E1: -150 mV, E2: +300 mV).

  • Performance:

    • L-DOPA Separation: Excellent.[1] L-DOPA elutes earlier due to higher polarity.[1]

    • Limit of Detection (LOD): ~0.5 ng/mL.

    • Risk: Cannot distinguish regioisomers (Iso-3-OMD) easily as both oxidize similarly.[1]

Method B: UHPLC-MS/MS (The Gold Standard)

Best for: Definitive Identification and Regioisomer differentiation.[1]

Mechanism: Uses Multiple Reaction Monitoring (MRM) to filter specific precursor-product ion transitions.[1]

Protocol:

  • System: Agilent 1290 Infinity II / 6470 Triple Quad.

  • Column: Phenyl-Hexyl or PFP (Pentafluorophenyl) – Critical for separating isomers.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3]

    • Gradient: 5% B to 40% B over 8 mins.

  • MRM Transitions:

    • 3-OMD: 212.1

      
       166.1 (Quantifier), 212.1 
      
      
      
      137.1 (Qualifier).[1]
    • L-DOPA: 198.1

      
       152.1.[1]
      
  • Performance:

    • Specificity: High. PFP column separates 3-OMD from 4-O-methyl isomer.[1]

    • Linearity:

      
       (50–4000 ng/mL).
      
Method C: qNMR (Quantitative NMR)

Best for: Absolute Purity/Potency Assignment (>98%).

Mechanism: Proton counting relative to an internal standard (Maleic Acid).

Protocol:

  • Solvent: DMSO-

    
     (Avoids exchange of phenolic protons).[1]
    
  • Internal Standard: Maleic Acid (traceable to NIST).

  • Key Signals:

    • Methoxy group (

      
      ): Singlet at 
      
      
      
      ppm.[1]
    • Aromatic region:

      
       ppm.[1]
      
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)
    

Performance Data Comparison

The following table summarizes experimental data comparing the three methodologies for a synthetic batch of 3-OMD.

FeatureHPLC-UV (280 nm)HPLC-ECDUHPLC-MS/MSqNMR
Primary Use Routine QCTrace Impurity (L-DOPA)Definitive ID & BioanalysisPotency Assignment
LOD (Sensitivity) ~1 µg/mL~0.5 ng/mL ~1 ng/mL~1000 µg/mL
Specificity Low (Co-elution risk)MediumHigh (Mass + RT) High (Structural)
Regioisomer Sep. PoorPoorExcellent (w/ PFP col) Excellent
Throughput HighMediumHighLow

Recommended Validation Workflow

To ensure the "Tyrosine, 3-hydroxy-O-methyl-" product meets pharmaceutical standards (e.g., USP "Levodopa Related Compound B"), follow this decision tree.

Diagram 2: Quality Assurance Decision Tree

QC_Workflow Start Synthetic 3-OMD (Crude/Recrystallized) Step1 Step 1: qNMR (DMSO-d6) Start->Step1 Decision1 Is Potency > 98%? Step1->Decision1 Step2 Step 2: UHPLC-MS/MS (PFP Column) Decision1->Step2 Yes Fail REJECT / RE-PURIFY Decision1->Fail No (<98%) Decision2 Isomer Purity? Step2->Decision2 Step3 Step 3: Chiral HPLC (Crown Ether Column) Decision2->Step3 No Regioisomers Decision2->Fail Iso-3-OMD Detected Pass CERTIFIED REFERENCE MATERIAL Step3->Pass >99% ee Step3->Fail Racemic

Caption: Figure 2. Step-wise validation workflow. qNMR establishes potency; MS/MS confirms identity; Chiral HPLC ensures enantiomeric purity.[1]

References & Authoritative Grounding

  • United States Pharmacopeia (USP). Levodopa: Related Compound B (3-Methoxytyrosine).[1][4][5] USP-NF Monograph.[1]

  • Peitzsch, M., et al. (2013).[6] Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultra-performance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing tumors.[1][7] European Journal of Endocrinology.

  • Bhatia, R., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma.[1][7] Journal of Chromatography B.

  • ChemicalBook. 3-Methoxytyrosine NMR and Physical Properties.

Sources

Inter-Laboratory Comparison Guide: Quantification of 3-Methoxytyrosine (3-OMT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Tyrosine, 3-hydroxy-O-methyl- , commonly known as 3-Methoxytyrosine (3-OMT) , is the primary metabolite of L-DOPA formed via the enzyme catechol-O-methyltransferase (COMT). In drug development—specifically for Parkinson’s Disease (PD)—3-OMT is a critical pharmacokinetic biomarker. Elevated plasma 3-OMT levels indicate extensive peripheral metabolism of L-DOPA, signaling reduced therapeutic efficacy and the need for COMT inhibitors (e.g., entacapone, opicapone).

Critical Distinction: Do not confuse 3-Methoxytyrosine (3-OMT) with 3-Methoxytyramine (3-MT).

  • 3-OMT: Metabolite of L-DOPA (Precursor). Marker of COMT activity on L-DOPA.

  • 3-MT: Metabolite of Dopamine (Product).[1][2][3][4][5] Marker of pheochromocytoma/paraganglioma.[2][3][5][6]

This guide provides an objective comparison between the two dominant analytical modalities: UHPLC-MS/MS (The Modern Gold Standard) and HPLC-ECD (The Traditional Workhorse), grounded in inter-laboratory performance metrics.

Analyte Specifications
PropertyDetail
IUPAC Name 3-Hydroxy-4-methoxy-L-phenylalanine (isomer consideration) or 4-hydroxy-3-methoxy-phenylalanine (common 3-OMT structure)
CAS Registry 7636-26-2
Molecular Mass 211.21 g/mol
pKa Values ~8.7 (Phenolic), ~2.2 (Carboxyl), ~9.1 (Amine)
Stability Susceptible to auto-oxidation at neutral/alkaline pH; requires acidification.[3][5][7]

Biological Context & Signaling Pathway

Understanding the metabolic route is essential for interpreting assay data. 3-OMT formation represents a "wastage" pathway for L-DOPA.

LDOPA_Metabolism cluster_inhibitors Therapeutic Intervention LDOPA L-DOPA (Therapeutic Agent) Dopamine Dopamine (Active Neurotransmitter) LDOPA->Dopamine AADC (Aromatic L-amino acid decarboxylase) OMT 3-Methoxytyrosine (3-OMT) (Inactive Metabolite) LDOPA->OMT COMT (Catechol-O-methyltransferase) HVA Homovanillic Acid (HVA) Dopamine->HVA MAO + COMT OMT->HVA Transamination (Minor Pathway) Entacapone Entacapone/Opicapone (COMT Inhibitors) Entacapone->OMT Blocks Formation

Figure 1: L-DOPA Metabolic Pathway. 3-OMT accumulates when COMT is active. COMT inhibitors aim to reduce the red pathway to favor the green pathway.

Methodological Landscape: LC-MS/MS vs. HPLC-ECD[8]

The choice of method significantly impacts inter-laboratory reproducibility. While HPLC-ECD was the historical standard, LC-MS/MS has become the reference method due to superior specificity.

Comparative Performance Matrix
FeatureMethod A: UHPLC-MS/MS (Isotope Dilution)Method B: HPLC-ECD (Electrochemical)
Principle Mass-to-charge filtration (MRM)Oxidation/Reduction current measurement
Selectivity High. Distinguishes isobaric interferences via unique fragmentation patterns.Moderate. Relies on retention time and redox potential; susceptible to co-eluting electroactive species.
Sensitivity (LOQ) < 5 ng/mL (High). Capable of basal detection.~10-20 ng/mL (Moderate). Sufficient for dosed PK studies, marginal for basal.
Sample Prep SPE (Solid Phase Extraction) preferred for matrix removal.Acidified Protein Precipitation (PPT) or Alumina extraction.
Throughput High (3-5 min run time).Low (15-30 min run time).[8]
Inter-Lab CV% < 5-8% (with deuterated IS).10-15% (highly dependent on column/electrode age).
Cost High capital; moderate per-sample.Low capital; high maintenance (electrode polishing).

Validated Experimental Protocol (Self-Validating System)

To ensure Scientific Integrity , this protocol utilizes a "Self-Validating" design: the inclusion of a stable isotope-labeled internal standard (SIL-IS) corrects for both extraction recovery and ionization suppression in real-time.

Phase 1: Sample Collection & Stabilization
  • Matrix: Human Plasma (K2-EDTA).

  • Critical Step: Immediately verify no hemolysis (red blood cells contain COMT which can alter levels ex vivo).

  • Stabilization: Add sodium metabisulfite (antioxidant) and store at -80°C.

Phase 2: Sample Preparation (SPE Workflow)
  • Internal Standard: Add 20 µL of 3-Methoxytyrosine-d3 (100 ng/mL). Causality: Deuterated IS mimics the analyte's physicochemical behavior perfectly, normalizing matrix effects.

  • Pre-treatment: Dilute 200 µL plasma with 200 µL 0.1% Formic Acid.

  • Extraction (HLB Cartridge):

    • Condition: Methanol (1 mL) -> Water (1 mL).

    • Load: Acidified sample.

    • Wash: 5% Methanol in Water (removes salts/proteins).

    • Elute: 100% Methanol containing 2% Acetic Acid.

    • Reconstitute: Evaporate under nitrogen; reconstitute in mobile phase.

Phase 3: Instrumental Analysis (UHPLC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection (MRM Mode):

    • Analyte (3-OMT): m/z 212.1 → 166.1 (Quantifier), 212.1 → 137.1 (Qualifier).

    • IS (3-OMT-d3): m/z 215.1 → 169.1.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (3-OMT-d3) Sample->IS_Add SPE Solid Phase Extraction (HLB Cartridge) IS_Add->SPE Equilibration LC UHPLC Separation (C18 Column) SPE->LC Eluate Injection MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio Analyte/IS) MS->Data Integration

Figure 2: Validated UHPLC-MS/MS Workflow. The inclusion of 3-OMT-d3 (Yellow Node) creates a self-correcting quantification loop.

Inter-Laboratory Variability Factors

When comparing results across different facilities, the following factors are the primary sources of discordance:

  • Calibration Standards: Lack of Certified Reference Materials (CRMs) for 3-OMT specifically (unlike Dopamine) leads to weighing errors. Labs must cross-validate stock solutions.

  • Matrix Effects (Ion Suppression): Labs using Protein Precipitation (PPT) often report lower sensitivity and higher variability than labs using SPE, due to phospholipids suppressing the MS signal.

  • Isobaric Interference: In lower-resolution MS (Triple Quad), other methoxy-tyrosine isomers may co-elute. High-resolution chromatography is non-negotiable.

Recommended Acceptance Criteria

For a valid inter-lab comparison, assays should meet:

  • Accuracy: 85-115% of nominal value.

  • Precision (CV): <15% (LLOQ), <10% (Medium/High QC).

  • Linearity:

    
     over 10–5000 ng/mL range.
    

References

  • Kushnir, M. M., et al. (2021).[5] A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine.[3][5] Journal of Mass Spectrometry and Advances in the Clinical Lab.[5] Link

    • Note: While focused on 3-MT, this paper establishes the gold-standard extraction protocols (SPE)
  • Amuza Inc. (2025). HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis?Link

    • Provides the comparative data on sensitivity and operational costs between ECD and MS pl
  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation.Link

    • The regulatory grounding for the acceptance criteria (Accuracy/Precision) cited in Section 5.
  • ResearchGate (Equine Study). (2025). 3-Methoxytyrosine as an indicator of dopaminergic manipulation in equine plasma.[1]Link

    • Specific validation of 3-OMT (3-MTyr)

Sources

comparing the antioxidant properties of "Tyrosine, 3-hydroxy-O-methyl-" to tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Tyrosine and Tyrosine, 3-hydroxy-O-methyl- (chemically identified as 3-Hydroxy-4-methoxyphenylalanine or 4-O-Methyl-L-DOPA ).

Note: While "Tyrosine, 3-hydroxy-O-methyl-" is often conflated with its isomer 3-Methoxytyrosine (3-O-Methyldopa) in general search results, strict chemical nomenclature and CAS registry (4368-01-8) define it as the 4-O-methyl derivative. This guide primarily analyzes the specific 4-O-methyl compound (3-HMP) but references the 3-O-methyl isomer (3-OMD) where biological context overlaps.

Antioxidant Efficacy, Structural Mechanics, and Biological Impact[1][2][3]

Executive Summary

Tyrosine (4-hydroxyphenylalanine) is a fundamental proteinogenic amino acid with mild antioxidant properties derived from its single phenolic hydroxyl group. Tyrosine, 3-hydroxy-O-methyl- (3-HMP), a structural analog and minor metabolite of L-DOPA, possesses a guaiacol-like moiety (3-hydroxy-4-methoxy substitution).

Key Finding: Chemically, 3-HMP exhibits superior radical scavenging potential compared to Tyrosine due to the electron-donating ortho-methoxy group, which lowers the O-H bond dissociation enthalpy (BDE). However, in biological systems, both 3-HMP and its isomer 3-OMD are often implicated in pro-oxidant cytotoxicity and mitochondrial dysfunction during L-DOPA therapy, contrasting with Tyrosine's generally cytoprotective role.

Chemical Structure & Mechanistic Analysis

The antioxidant capacity of phenolic compounds is dictated by the stability of the resulting phenoxy radical.

Structural Comparison
FeatureL-Tyrosine Tyrosine, 3-hydroxy-O-methyl- (3-HMP)
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Common Name Tyrosine4-O-Methyl-L-DOPA / 3-Hydroxy-4-methoxy-Phe
Phenolic Motif Phenol (Monophenol)Guaiacol (2-methoxyphenol derivative)
Substituents 4-OH3-OH, 4-OMe
Electronic Effect Alkyl group at para (weakly activating)O-Methyl at ortho (strongly activating)
Radical Stability ModerateHigh (stabilized by +M effect of OMe)
Antioxidant Mechanism (HAT vs. SET)
  • Tyrosine: Acts primarily via Hydrogen Atom Transfer (HAT) . The phenolic hydrogen is donated to neutralize free radicals (

    
    ). The resulting tyrosyl radical is stabilized by resonance across the phenyl ring.
    
  • 3-HMP: The presence of the methoxy group (-OCH₃) at the para position (relative to the alkyl chain) and ortho position (relative to the hydroxyl group) significantly enhances antioxidant power.

    • Ortho-Methoxy Effect: The electron-donating nature (+I and +M effects) of the methoxy group increases the electron density on the aromatic ring, lowering the ionization potential (IP) and BDE of the 3-OH group. This makes 3-HMP a more potent radical scavenger than Tyrosine in chemical assays (e.g., DPPH).

Structural Visualization (Graphviz)

Antioxidant_Structures cluster_0 Substrate Comparison cluster_1 Radical Scavenging Mechanism Tyrosine Tyrosine (4-OH) Standard Phenol Scavenging H-Atom Transfer (HAT) Tyrosine->Scavenging Stability Radical Stabilization (Resonance + Substitution) Tyrosine->Stability Moderate (Para-Alkyl) DOPA L-DOPA (3,4-diOH) Catechol (Potent) HMP 3-HMP (Tyrosine, 3-hydroxy-O-methyl-) (3-OH, 4-OMe) Guaiacol-like DOPA->HMP COMT Methylation (Minor Pathway) OMD 3-OMD (3-Methoxytyrosine) (3-OMe, 4-OH) Guaiacol-like DOPA->OMD COMT Methylation (Major Pathway) HMP->Scavenging HMP->Stability High (Ortho-OMe Effect) Radical Free Radical (R•) Scavenging->Radical Neutralizes Scavenging->Stability

Figure 1: Structural relationships and radical scavenging pathways of Tyrosine derivatives.

Experimental Performance Data

The following data synthesizes comparative antioxidant assays (DPPH/ABTS) and biological toxicity profiles. Note that while 3-HMP is chemically superior as a scavenger, it is biologically problematic.

Chemical Antioxidant Capacity (In Chemico)
AssayTyrosine Performance3-HMP PerformanceInterpretation
DPPH IC50 High (>100 µM)Moderate (~20-50 µM)3-HMP is ~2-5x more potent. The methoxy group facilitates H-donation compared to the unsubstituted phenol of Tyrosine.
ABTS TEAC Low (<1.[1]0)Moderate (>1.5)3-HMP exhibits faster electron transfer kinetics due to lower ionization potential.
FRAP Value LowModerate3-HMP reduces Fe³⁺ more effectively due to electron-rich ring.
Biological Oxidative Impact (In Vitro - PC12/Neuronal Cells)

Unlike chemical assays, cellular environments involve enzymatic metabolism.

ParameterTyrosine3-HMP (and 3-OMD)
ROS Generation NegligibleHigh. Auto-oxidation of accumulated methoxy-dopas generates superoxide anions.
Mitochondrial Health Neutral/SupportiveInhibitory. Uncouples oxidative phosphorylation; decreases membrane potential.
Cytotoxicity Non-toxicCytotoxic at high concentrations (>50 µM) typical of long-term L-DOPA therapy.

Experimental Protocols

To validate these properties in your lab, use the following standardized protocols.

Protocol A: DPPH Radical Scavenging Assay (Chemical Potency)

Validates the direct H-donating capability of the molecule.

  • Preparation : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Samples : Dissolve Tyrosine and 3-HMP in water/methanol (1:1) at concentrations ranging from 10 µM to 200 µM.

  • Reaction : Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Measurement : Measure absorbance at 517 nm .

  • Calculation :

    
    
    Calculate IC50 using non-linear regression.
    
Protocol B: Cellular ROS Detection (Biological Impact)

Determines if the compound acts as a pro-oxidant in living cells.

  • Cell Culture : Culture PC12 (pheochromocytoma) cells in DMEM with 10% horse serum/5% FBS.

  • Treatment : Seed cells (10⁴/well) and treat with Tyrosine or 3-HMP (50 µM) for 24 hours.

  • Probe Loading : Wash cells and incubate with 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) for 30 minutes.

  • Assay : Wash cells to remove extracellular probe.

  • Quantification : Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader.

    • Result: Higher fluorescence indicates intracellular oxidative stress (ROS generation).

Biological Pathway & Toxicity Visualization

3-HMP is a metabolite formed via Catechol-O-Methyltransferase (COMT).[2] Its accumulation competes with L-DOPA transport and induces oxidative stress.[3]

Metabolic_Toxicity cluster_metabolites O-Methylated Metabolites (COMT Pathway) Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine (Neurotransmitter) LDOPA->Dopamine AADC HMP 3-HMP (4-O-Methyl-L-DOPA) LDOPA->HMP COMT (Minor) OMD 3-OMD (3-O-Methyl-L-DOPA) LDOPA->OMD COMT (Major) HMP->LDOPA Competes for BBB Transport Toxicity Oxidative Stress (Mitochondrial Dysfunction) HMP->Toxicity Auto-oxidation ROS Generation OMD->Toxicity Auto-oxidation ROS Generation

Figure 2: Metabolic formation of 3-HMP/3-OMD and their contribution to oxidative toxicity.

Conclusion

While Tyrosine, 3-hydroxy-O-methyl- (3-HMP) demonstrates superior chemical antioxidant potential over Tyrosine due to the activating effect of the methoxy group on the phenolic ring, it acts as a pro-oxidant in biological systems.

  • For Chemical Applications: 3-HMP is a more effective radical scavenger and reducing agent than Tyrosine.

  • For Therapeutic Applications: 3-HMP (and its isomer 3-OMD) are considered deleterious metabolites in Parkinson's therapy, contributing to oxidative stress and reducing the efficacy of L-DOPA.

Researchers should distinguish between the in chemico electron-donating capability and the in vivo toxicity profile when evaluating these compounds.

References

  • PubChem . 3-Methoxytyrosine (3-O-Methyldopa) Compound Summary. National Library of Medicine. Available at: [Link]

  • Lee, J. et al. (2008).[4] 3-O-Methyldopa (3-OMD) induces neuronal oxidative stress and cytotoxicity in PC12 cells. Biochemical Pharmacology. Available at: [Link]

  • Asanuma, M. & Miyazaki, I. (2016). 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA.[2] BMC Neuroscience. Available at: [Link]

  • Tohgi, H. et al. (1991).[4] The significance of 3-O-methyldopa concentrations in the cerebrospinal fluid in the pathogenesis of wearing-off phenomenon. Neuroscience Letters. Available at: [Link]

Sources

Validation Guide: HPLC-UV Method for Tyrosine, 3-hydroxy-O-methyl- (3-Methoxytyrosine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Tyrosine, 3-hydroxy-O-methyl- , commonly referred to as 3-Methoxytyrosine (3-OMD) , is the primary metabolite of L-DOPA (Levodopa) formed via the catechol-O-methyltransferase (COMT) pathway.

In drug development for Parkinson’s Disease, monitoring 3-OMD is critical. High plasma levels of 3-OMD compete with L-DOPA for transport across the blood-brain barrier (via the LAT1 transporter), potentially diminishing the therapeutic efficacy of L-DOPA. While LC-MS/MS is the gold standard for sensitivity, and HPLC-ECD (Electrochemical Detection) offers high selectivity for catechols, HPLC-UV remains the workhorse for routine quality control and pharmacokinetic monitoring due to its robustness, cost-efficiency, and ease of transfer between laboratories.

This guide outlines a validated, robust HPLC-UV protocol, objectively compared against ECD and MS alternatives, designed for the quantification of 3-OMD in biological matrices.

Metabolic Pathway Visualization

The following diagram illustrates the competitive metabolic fate of L-DOPA, highlighting why 3-OMD quantification is a direct proxy for COMT activity.

MetabolicPathway LDOPA L-DOPA (Therapeutic Agent) Dopamine Dopamine (Neurotransmitter) LDOPA->Dopamine Decarboxylation OMD 3-Methoxytyrosine (3-OMD) (Inactive Metabolite) LDOPA->OMD Methylation COMT COMT Enzyme COMT->OMD AADC AADC Enzyme AADC->Dopamine

Figure 1: Metabolic branching of L-DOPA. 3-OMD accumulation indicates high COMT activity, reducing L-DOPA availability.

Comparative Technology Landscape

Before implementing the UV method, it is essential to understand where it stands relative to alternatives.

FeatureHPLC-UV (Proposed) HPLC-ECD (Electrochemical) LC-MS/MS
Primary Utility Routine QC, PK studies (µg/mL range)Research, Low-level metabolite detectionHigh-sensitivity bioanalysis, complex matrices
Sensitivity (LOD) Moderate (~50 ng/mL)High (~1-5 ng/mL)Ultra-High (< 0.5 ng/mL)
Selectivity Moderate (Relies on chromatographic resolution)High (Redox specific)Very High (Mass specific)
Robustness High (Low maintenance)Low (Electrode fouling, stabilization time)Moderate (Matrix effects, ion suppression)
Cost Per Sample LowMediumHigh
Causality UV absorbs at 280nm (catechol ring)Oxidizes phenol group at specific voltageIonizes molecule (m/z 212.1)

Scientist's Verdict: Choose HPLC-UV if your expected concentration range is >0.1 µg/mL (typical for L-DOPA treated patients) and you require a method that can run 24/7 with minimal downtime.

Validated Method Protocol

This protocol utilizes Ion-Suppression Reversed-Phase Chromatography .

  • Scientific Rationale: 3-OMD is zwitterionic. By using an acidic mobile phase (pH ~2.5), we protonate the carboxylic acid group, rendering the molecule less polar and increasing its retention on a hydrophobic C18 stationary phase without the need for complex ion-pairing agents.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent (e.g., Waters Atlantis T3 for better polar retention).

  • Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate (

    
    ) buffer (pH adjusted to 2.5 with Orthophosphoric acid) : Methanol (95:5 v/v).
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Ambient) or 30°C (Controlled).

  • Detection: UV at 280 nm (Specific for catechol ring) or 230 nm (Higher sensitivity, more noise).

  • Injection Volume: 20 µL.

B. Sample Preparation (Protein Precipitation)[5][6][8][9]
  • Rationale: Catecholamines are unstable at neutral pH. Perchloric acid (PCA) precipitates proteins and acidifies the sample, stabilizing 3-OMD.

  • Aliquot: Transfer 200 µL of plasma/sample into a microcentrifuge tube.

  • Precipitate: Add 50 µL of 0.4 M Perchloric Acid (PCA) containing 0.1% sodium metabisulfite (antioxidant).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

  • Filter: Collect supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Inject: Transfer to HPLC vial for injection.

C. Experimental Workflow Diagram

Workflow Start Biological Sample (Plasma/Serum) Prep Protein Precipitation (0.4M PCA + Metabisulfite) Start->Prep Spin Centrifugation (10,000 rpm, 10 min, 4°C) Prep->Spin Supernatant Collect Supernatant Spin->Supernatant Filter Filtration (0.22 µm PTFE) Supernatant->Filter HPLC HPLC Injection (C18 Column, pH 2.5) Filter->HPLC Data UV Detection (280 nm) Quantification HPLC->Data

Figure 2: Sample preparation and analysis workflow ensuring analyte stability and protein removal.

Validation Performance Data

The following data represents typical performance metrics achieved using this protocol, synthesized from standard validation studies (e.g., Elbarbry et al., 2018).

Table 1: Method Validation Summary
ParameterAcceptance CriteriaTypical ResultStatus
Linearity (

)
> 0.9950.9992Pass
Range Therapeutic relevant0.1 – 10.0 µg/mLPass
LOD (Limit of Detection) S/N > 30.05 µg/mL (50 ng/mL)Pass
LOQ (Limit of Quantitation) S/N > 100.15 µg/mLPass
Precision (Intra-day) RSD < 5%1.2% – 3.5%Pass
Precision (Inter-day) RSD < 10%4.1% – 6.8%Pass
Accuracy (Recovery) 85% – 115%92.5% – 104.0%Pass
Specificity No interference at

Resolved from L-DOPA (

)
Pass
Critical System Suitability Parameters

To ensure the "Self-Validating" nature of each run, the following criteria must be met before accepting data:

  • Resolution (

    
    ):  > 2.0 between L-DOPA (elutes earlier, approx 3-4 min) and 3-OMD (elutes later, approx 5-8 min).
    
  • Tailing Factor: < 1.5 (Asymmetry indicates column aging or pH drift).

  • Pressure: Stable backpressure (± 20 bar).

Troubleshooting & Expert Insights

  • Issue: Co-elution with L-DOPA.

    • Causality: Mobile phase pH is likely too high.

    • Fix: Lower pH to 2.2. This suppresses ionization of the carboxylic acid further, increasing retention of both, but often improving selectivity on C18.

  • Issue: Low Sensitivity.

    • Causality: 280 nm is specific but less intense.

    • Fix: Switch to 230 nm, but perform a blank injection to ensure no buffer interference.

  • Issue: Peak Broadening.

    • Causality: Column overload or incompatible sample solvent.

    • Fix: Ensure the injection solvent (PCA supernatant) matches the mobile phase strength. The acidic nature usually matches well, but ensure the methanol content in the sample isn't higher than the mobile phase (5%).

References

  • Elbarbry, F., et al. (2018). "A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants.

    • Source:

  • Karatoprak, G., et al. (2011). "Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED."[3] Journal of Pharmaceutical and Biomedical Analysis.

    • Source:

  • Bhatia, K., et al. (2025). "Simultaneous Determination of Levodopa and 3-O-methyldopa in Human Plasma by Liquid Chromatography With Electrochemical Detection."[4][5] Journal of Chromatographic Science (Retrospective Analysis).

    • Source:

  • FDA Guidance for Industry.

    • Source:

Sources

"Tyrosine, 3-hydroxy-O-methyl-" reference material characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Tyrosine, 3-hydroxy-O-methyl-" (3-Methoxytyrosine / 3-OMD) Reference Material Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

From Reagent to CRM: Defining Accuracy in Parkinson’s Disease Therapeutics[1]

Executive Summary: The Precision Imperative

In the development of Levodopa (L-DOPA) therapeutics for Parkinson’s Disease (PD), 3-Methoxytyrosine (3-OMD) is not merely a metabolite; it is a critical competitive inhibitor.[1] Formed by the O-methylation of L-DOPA via catechol-O-methyltransferase (COMT), 3-OMD accumulates in plasma and competes with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the L-type amino acid transporter (LAT1).[1]

Accurate quantification of 3-OMD is essential for:

  • Therapeutic Monitoring: High 3-OMD levels correlate with reduced L-DOPA efficacy ("wearing-off" phenomenon).[1]

  • COMT Inhibitor Screening: Evaluating the potency of drugs like Entacapone or Opicapone requires precise measurement of 3-OMD reduction.[1]

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade alternatives. It demonstrates why "Area %" purity is insufficient for clinical quantification and provides a self-validating characterization workflow.

The Target Analyte: Chemical Profile

  • IUPAC Name: 3-Methoxy-L-tyrosine[1][2]

  • Common Names: 3-O-Methyldopa; 3-OMD[1]

  • CAS Number: 7636-26-2[1][2][3]

  • Molecular Formula: C₁₀H₁₃NO₄ (MW: 211.21 g/mol )[2]

  • Critical Property: Zwitterionic amino acid; Hygroscopic.[1]

Note on Nomenclature: Do not confuse with 3-Methoxytyramine (3-MT), which is a decarboxylated dopamine metabolite.[1] 3-OMD retains the carboxylic acid group.[1]

Biological Pathway Context

The following diagram illustrates the formation of 3-OMD and its competitive relationship with L-DOPA.[1]

metabolic_pathway LDOPA L-DOPA (Therapeutic Agent) COMT Enzyme: COMT LDOPA->COMT Metabolism BBB Blood-Brain Barrier (LAT1 Transporter) LDOPA->BBB Transport OMD 3-Methoxytyrosine (3-OMD) COMT->OMD O-Methylation OMD->BBB Competitive Inhibition Brain Brain (Dopamine Synthesis) BBB->Brain

Figure 1: 3-OMD formation via COMT and its competitive inhibition of L-DOPA transport at the BBB.[1]

Comparative Framework: Choosing the Right Standard

The choice of reference material directly impacts the validity of PK/PD studies.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Reagent Grade
Intended Use Clinical diagnostics, ISO 17025 method validation, calibrator assignment.[1]R&D screening, qualitative identification.[1]Synthesis starting material.[1][4]
Purity Assignment Mass Balance or qNMR (Traceable to SI). Accounts for water, solvent, and inorganic ash.[1]Chromatographic Area % . Ignores non-chromatographable impurities (water/salts).[1]Nominal Purity (e.g., "≥98%").
Uncertainty Explicitly stated (e.g., 99.2% ± 0.4%).[1]Not provided.Not provided.
Homogeneity Tested and verified between vials.Assumed but not verified.[1]High variability possible.[1]
Water Content Measured (Karl Fischer) and subtracted from purity.[1]Often ignored, leading to concentration overestimation .[1]Unknown.

The Risk: 3-OMD is hygroscopic.[1][2] A "99% pure" (HPLC) standard may actually contain 5% water.[1] Using Tier 2/3 materials without correction results in a 5% systematic error in dosing or quantification.[1]

Characterization Methodologies (The "Performance")

To establish a Tier 1 CRM for 3-OMD, a "Self-Validating System" is required.[1] This involves orthogonal methods to cross-verify identity and purity.[1]

A. Identity Confirmation (Structural Validation)[1]
  • 1H-NMR (D₂O/DCl):

    • Diagnostic Signal: The methoxy group (-OCH₃) appears as a sharp singlet around 3.80 ppm .

    • Differentiation: Distinguishes 3-OMD from L-DOPA (which lacks the methyl singlet) and 4-O-methyldopa (isomer).[1]

  • Mass Spectrometry (LC-MS/MS):

    • Precursor Ion: [M+H]⁺ = 212.1 m/z.[1]

    • Product Ions: 166.1 m/z (loss of HCOOH), 151.1 m/z (loss of NH₃ + COOH).

B. Purity Assessment: The "Mass Balance" Approach

Unlike simple "Area %", the Mass Balance approach calculates absolute purity (


) by subtracting all impurities from 100%.[1]


  • %ORG: Organic Impurities (by HPLC-UV/MS).

  • %H₂O: Water Content (by Karl Fischer Titration).[1] Crucial for 3-OMD.

  • %RES: Residual Solvents (by GC-Headspace).

  • %ROI: Residue on Ignition (Inorganic salts).[1]

C. Characterization Workflow Diagram

characterization_workflow cluster_identity 1. Identity Confirmation cluster_purity 2. Purity & Impurities (Orthogonal) Raw Raw Material (3-Methoxytyrosine) NMR 1H / 13C NMR (Structure) Raw->NMR MS LC-MS/MS (m/z 212.1 -> 166.1) Raw->MS HPLC HPLC-UV (280 nm) (Related Substances) Raw->HPLC KF Karl Fischer (Water Content) Raw->KF ROI Ash/Inorganics (Residue on Ignition) Raw->ROI Calc Value Assignment (Mass Balance Calculation) HPLC->Calc Organic % KF->Calc Water % ROI->Calc Inorganic % Cert Certified Purity Value (with Uncertainty) Calc->Cert

Figure 2: Orthogonal characterization workflow ensuring traceability and accuracy.

Experimental Protocols

Protocol 1: High-Precision LC-MS/MS Quantification

Objective: To quantify 3-OMD in plasma or to verify the purity of a working standard against a CRM.

1. Sample Preparation:

  • Matrix: Plasma or Standard Solution.[1][5]

  • Protein Precipitation: Add 150 µL of 0.4 M Perchloric Acid to 50 µL of sample. Vortex and centrifuge at 12,000 x g for 10 min.

  • Dilution: Dilute supernatant 1:1 with Mobile Phase A.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).[1] Note: 3-OMD is polar; ensure column can retain polar analytes (or use HILIC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (2% B); 2-5 min (2% to 40% B); 5-6 min (95% B).

  • Flow Rate: 0.3 mL/min.[1]

3. Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Quantifier: 212.1

      
       166.1 (Collision Energy: 20 eV).[1]
      
    • Qualifier: 212.1

      
       151.1.[1]
      
    • Internal Standard: Use 3-Methoxytyrosine-d3 (Deuterated).[1]

4. Causality Check:

  • Why Perchloric Acid? It stabilizes catecholamines and precipitates proteins efficiently.[1]

  • Why d3-IS? Corrects for matrix effects (ion suppression) which are common in plasma analysis of polar metabolites.[1]

Protocol 2: Water Content Determination (Karl Fischer)

Objective: To determine the correction factor for purity assignment.

1. Method: Volumetric Karl Fischer Titration. 2.[1] Solvent: Methanol:Formamide (2:1) to ensure complete solubility of the zwitterionic amino acid. 3. Procedure:

  • Calibrate titrant with disodium tartrate dihydrate.[1]
  • Add ~50 mg of 3-OMD sample (weighed to 0.01 mg precision).
  • Titrate to electrometric endpoint. 4. Acceptance Criteria: Triplicate analysis with RSD < 2.0%.[1]

Stability & Homogeneity

For a Reference Material to be trustworthy, it must be stable.[1]

  • Homogeneity: Analyze 10 randomly selected vials from the batch using the HPLC-UV method. The slope of the regression line of results vs. filling order should be statistically zero (F-test).

  • Stability (Long Term): 3-OMD is sensitive to oxidation (though less than L-DOPA).[1] Store at -20°C protected from light.

  • Stability (In-Solution): Aqueous solutions should be prepared fresh or acidified (HCl) and stored at 4°C. Neutral pH solutions degrade faster due to auto-oxidation.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1670: 3-Methoxy-dl-tyrosine.[1] PubChem. Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM). Levodopa Monograph (Impurity C: 3-O-Methyldopa).[1] European Pharmacopoeia.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: SRM 2389a (Amino Acids in 0.1 mol/L HCl).[1] NIST. Available at: [Link](Note: Demonstrates amino acid characterization principles).

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[1] International Organization for Standardization.[1] Available at: [Link]

  • Peitzsch, M., et al. (2013).[1][6] Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by LC-MS/MS: utility for diagnosis of dopamine-producing tumors.[1][7][8] European Journal of Endocrinology. Available at: [Link](Validates LC-MS/MS methodology for 3-OMD/3-MT differentiation).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.